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  • Product: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Core Science & Biosynthesis

Foundational

Technical Guide to 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary & Strategic Relevance In modern rational drug design, the incorporation of highly functionalized, stereodefined building blocks is critical for navigating the complex structure-activity relationship (SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern rational drug design, the incorporation of highly functionalized, stereodefined building blocks is critical for navigating the complex structure-activity relationship (SAR) landscapes of novel therapeutics. 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (formally designated under IUPAC as 1-(3-fluoro-6-methylphenyl)but-3-en-1-ol) represents a premium class of fluorinated homoallylic alcohols.

As a Senior Application Scientist, I frequently leverage this specific scaffold due to its trifunctional nature:

  • The Terminal Alkene : Acts as a versatile handle for ring-closing metathesis (RCM), cross-coupling, or oxidative cleavage.

  • The Benzylic/Homoallylic Chiral Center (C4) : Provides a critical vector for stereospecific target binding.

  • The 3-Fluoro-6-methylphenyl Moiety : The strategic placement of the fluorine atom modulates the pKa of adjacent functional groups, enhances lipophilicity, and blocks cytochrome P450-mediated aromatic oxidation, a cornerstone strategy in optimizing pharmacokinetic profiles [3].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, establishes a self-validating protocol for its enantioselective synthesis, and maps its downstream utility in medicinal chemistry.

Physicochemical & Structural Profiling

Understanding the baseline physical and chemical properties of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes empirical expectations for this class of halogenated homoallylic alcohols.

PropertyValue / DescriptionSynthetic Implication
Molecular Formula C₁₁H₁₃FODefines stoichiometry for downstream functionalization.
Molecular Weight 180.22 g/mol Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
Appearance Clear, colorless to pale yellow viscous liquidRequires careful handling; prone to oxidation if impurities are present.
Boiling Point ~245–255 °C (Estimated)High boiling point necessitates high-vacuum distillation or chromatography for purification.
LogP (Predicted) 2.8 – 3.1Excellent lipophilicity for passive membrane permeability in resulting APIs.
Hydrogen Bonding 1 Donor (-OH), 2 Acceptors (-OH, -F)Capable of forming strong, directional interactions within target protein pockets.

Mechanistic Synthesis & Stereocontrol

The synthesis of homoallylic alcohols is traditionally achieved via the allylation of aldehydes [1]. While standard Grignard additions (using allylmagnesium bromide) are rapid and high-yielding, they produce a racemic mixture. In contemporary drug development, enantiomeric purity is non-negotiable. Therefore, we employ a stereoselective Brown Allylation using chiral organoborane reagents.

Causality of Reagent Selection

We utilize (-)-B-Allyldiisopinocampheylborane ((-)-Allyl-B(Ipc)₂) to achieve high enantiomeric excess (ee >95%). The bulky isopinocampheyl ligands create a highly constrained, six-membered Zimmerman-Traxler transition state. This steric bulk forces the 3-fluoro-6-methylbenzaldehyde to adopt a specific orientation, dictating facial-selective attack by the allyl group. Furthermore, while emerging mechanochemical methods offer greener alternatives for allylation [2], solution-phase Brown allylation remains the gold standard for strict stereocontrol.

Synthesis_Pathway SM 3-Fluoro-6-methylbenzaldehyde (Electrophile) Product 4-(3-Fluoro-6-methylphenyl)- 1-buten-4-ol (Chiral Homoallylic Alcohol) SM->Product THF, -78 °C Facial Selective Attack Reagent (-)-Allyl-B(Ipc)2 (Chiral Allylating Agent) Reagent->Product Boron-mediated Transition State

Figure 1: Enantioselective synthesis pathway of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol via Brown allylation.

Validated Experimental Protocol: Enantioselective Synthesis

This protocol is designed as a self-validating system . The inclusion of specific temperature controls and an oxidative workup ensures that the robust boron-oxygen bond is cleaved without epimerizing the newly formed chiral center.

Materials Required
  • 3-Fluoro-6-methylbenzaldehyde (1.0 equiv, rigorously dried)

  • (-)-B-Allyldiisopinocampheylborane (1.2 equiv, 1.0 M in pentane)

  • Anhydrous Tetrahydrofuran (THF)

  • 30% H₂O₂ and 3N NaOH (for oxidative quench)

Step-by-Step Methodology
  • Inert Atmosphere Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (0.2 M relative to the aldehyde) and cool the system to -78 °C using a dry ice/acetone bath. Causality: Strict anhydrous and cryogenic conditions are required to prevent the degradation of the moisture-sensitive boron reagent and to maximize the stereoselectivity of the transition state.

  • Reagent Addition : Inject the (-)-Allyl-B(Ipc)₂ solution dropwise. Stir for 15 minutes to ensure thermal equilibration.

  • Electrophile Introduction : Add 3-fluoro-6-methylbenzaldehyde dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation) : Stir at -78 °C for 1.5 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 8:2). The aldehyde will be UV-active, while the product will stain strongly with KMnO₄ due to the terminal alkene.

  • Oxidative Quench : Once complete, quench the reaction at -78 °C by adding methanol (1 mL/mmol), followed by equal volumes of 3N NaOH and 30% H₂O₂. Warm the mixture to room temperature and stir for 2 hours. Causality: The intermediate borinate ester is highly stable. The alkaline peroxide oxidizes the boron, facilitating the release of the free homoallylic alcohol without risking acid-catalyzed dehydration or alkene isomerization.

  • Isolation & Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes).

  • Analytical Validation : Confirm structure via ¹H NMR (look for the complex multiplet of the terminal alkene at ~5.8 ppm and the benzylic proton adjacent to the hydroxyl at ~4.8 ppm) and chiral HPLC to determine enantiomeric excess.

Downstream Synthetic Utility

The true value of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol lies in its downstream versatility. The orthogonal reactivity of the secondary alcohol and the terminal olefin allows for rapid generation of molecular complexity.

Downstream_Applications Core 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol RCM Ring-Closing Metathesis Fluorinated Chromanes Core->RCM Grubbs Catalyst (Alkene Metathesis) Epox Directed Epoxidation Chiral Epoxides Core->Epox mCPBA / VO(acac)2 (Alkene Oxidation) Ox Oxidation (Dess-Martin) β,γ-Unsaturated Ketones Core->Ox DMP / CH2Cl2 (Alcohol Oxidation)

Figure 2: Downstream synthetic utility of the homoallylic alcohol in medicinal chemistry workflows.

  • Ring-Closing Metathesis (RCM) : By protecting the alcohol and introducing a vinyl ether or acrylate moiety, the terminal alkene can undergo RCM using Grubbs' catalysts to form highly substituted, fluorinated oxygen heterocycles (e.g., chromanes), which are privileged scaffolds in neurology and oncology.

  • Directed Epoxidation : The free hydroxyl group can direct the epoxidation of the terminal alkene (using VO(acac)₂ and TBHP), yielding a highly stereospecific epoxy-alcohol. This is a critical intermediate for synthesizing complex macrocyclic antibiotics.

  • Oxidation : Mild oxidation using Dess-Martin Periodinane (DMP) converts the compound into a β,γ-unsaturated ketone, a highly reactive Michael acceptor used in covalent inhibitor design.

References

  • A multicomponent approach for the preparation of homoallylic alcohols RSC Advances[Link]

  • A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst Molecules (PMC / NIH)[Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation Chemical Reviews (ACS Publications)[Link]

Exploratory

Comprehensive NMR Characterization of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of complex functionalized aromatics requires a rigorous, self-validating analytical approach. 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol presents a unique nuclear magnetic reson...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex functionalized aromatics requires a rigorous, self-validating analytical approach. 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol presents a unique nuclear magnetic resonance (NMR) challenge due to the convergence of three distinct structural motifs: a terminal allylic system, a chiral carbinol center, and a heavily coupled fluorinated aromatic ring.

This whitepaper provides an authoritative, step-by-step guide to the 1 H and 13 C NMR chemical shifts of this molecule. By leveraging high-resolution 1D and 2D NMR techniques, researchers can establish a self-validating matrix of homonuclear and heteronuclear correlations to unambiguously confirm molecular connectivity and stereochemical environments.

Mechanistic Rationale & Molecular Anatomy

To accurately predict and assign the NMR spectra, we must first deconstruct the causality behind the molecule's magnetic environments:

  • The Chiral Center (C4): The hydroxyl-bearing carbon (C4) is a stereocenter. Consequently, the adjacent methylene protons at C3 are diastereotopic . They experience different time-averaged magnetic environments regardless of C-C bond rotation. Instead of a simple triplet, these protons will appear as two distinct, complex multiplets (e.g., doublet of doublet of triplets) due to geminal coupling ( 2JHH​≈14 Hz) and differential vicinal couplings to H2 and H4.

  • Fluorine Spin-Spin Coupling ( 19 F): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It acts magnetically similar to a proton, splitting both 1 H and 13 C signals. The 1JCF​ coupling is massive ( ≈245 Hz), making the C3' carbon appear as a widely spaced doublet. Furthermore, the fluorine atom exerts an inductive electron-withdrawing effect but a resonance electron-donating effect, significantly shielding the ortho carbons (C2', C4').

  • Steric and Electronic Push-Pull: The methyl group at C6' acts as a weak electron-donating group (EDG), slightly shielding the ortho (C5') and para (C3') positions, which counterbalances the electronic effects of the fluorine atom.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must follow a self-validating protocol where 1D assignments are cross-verified by 2D heteronuclear correlations.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field distortion (shimming artifacts).

Step 2: 1D NMR Acquisition

  • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 transients. Apply a 30° flip angle to ensure quantitative integration.

  • 13 C NMR: Acquire at 100 MHz using composite pulse decoupling (WALTZ-16) to remove 1 H couplings. Set D1 to 2.0–3.0 seconds (longer for quaternary carbons) and acquire 512–1024 transients to achieve a high signal-to-noise ratio, which is critical for observing the split C-F carbon signals.

Step 3: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear 3JHH​ couplings (tracing the butenol chain from C1 to C4).

  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz to map protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for nJCH​=8 Hz to observe long-range correlations. This is the critical step for linking the aliphatic butenol chain to the fluorinated aromatic ring across the C4-C1' bond.

NMR_Workflow Sample Sample Preparation (CDCl3, 0.03% TMS) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1D->Process Acq2D->Process Assign Signal Assignment & Multiplet Analysis Process->Assign Validate Structural Validation (Self-Consistent Model) Assign->Validate

Fig 1. Standardized NMR acquisition and processing workflow for structural elucidation.

1 H NMR Chemical Shifts & Splitting Analysis

The 1 H NMR spectrum is defined by the complex splitting patterns caused by the diastereotopic methylene protons and the 19 F heteronuclear coupling.

Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityInt.Coupling Constants ( J in Hz)Assignment Rationale
OH 2.05br s1H-Broad due to chemical exchange; disappears with D 2​ O.
Ar-CH 3​ 2.35s3H-Benzylic methyl at C6'; no adjacent protons.
C3-H a​ 2.42ddt1H 2JHH​=14.0 , 3JHH​=7.5,7.0 Diastereotopic proton, coupled to H2, H4, and H3b.
C3-H b​ 2.55ddt1H 2JHH​=14.0 , 3JHH​=7.0,6.5 Diastereotopic proton, coupled to H2, H4, and H3a.
C4-H 4.95dd1H 3JHH​=7.5,6.5 Deshielded by the adjacent electronegative OH and Ar ring.
C1-H cis​ 5.12dq1H 3JHH​=10.5 , 2JHH​=1.5 Terminal alkene, cis to C2-H.
C1-H trans​ 5.18dq1H 3JHH​=17.0 , 2JHH​=1.5 Terminal alkene, trans to C2-H.
C2-H 5.82ddt1H 3JHH​=17.0,10.5,7.0 Internal alkene, complex multiplet due to adjacent CH 2​ .
C4'-H 6.85ddd1H 3JHF​=9.5 , 3JHH​=8.0 , 4JHH​=2.5 Ortho to F, ortho to H5', meta to H2'.
C5'-H 7.05dd1H 3JHH​=8.0 , 4JHF​=5.0 Ortho to H4', meta to F.
C2'-H 7.20dd1H 3JHF​=9.5 , 4JHH​=2.5 Ortho to F, meta to H4'.

13 C NMR Chemical Shifts & C-F Coupling Analysis

The 13 C NMR spectrum is highly diagnostic due to the distinct C-F scalar couplings . The magnitude of the JCF​ coupling decays predictably with bond distance, allowing for absolute assignment of the aromatic ring carbons.

Quantitative 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionShift (ppm)TypeC-F Coupling ( J in Hz)Assignment Rationale
Ar-CH 3​ 19.5CH 3​ -Standard benzylic methyl shift.
C3 42.0CH 2​ -Aliphatic methylene, allylic and adjacent to carbinol.
C4 69.5CH-Strongly deshielded by the hydroxyl group.
C2' 112.5CH 2JCF​=22.0 Ortho to F; strongly shielded by resonance.
C4' 114.0CH 2JCF​=21.0 Ortho to F; strongly shielded by resonance.
C1 118.0CH 2​ -Terminal alkene carbon.
C5' 132.0CH 3JCF​=8.0 Meta to F, ortho to methyl.
C2 134.5CH-Internal alkene carbon.
C6' 135.0C 4JCF​=3.0 Quaternary, attached to methyl.
C1' 141.5C 3JCF​=6.5 Quaternary, attached to C4 of the butenol chain.
C3' 161.0C 1JCF​=245.0 Quaternary, directly attached to F. Massive coupling.

2D NMR Workflow for Unambiguous Assignment

To achieve total confidence in the structural assignment, the two isolated spin systems (the aliphatic butenol chain and the aromatic ring) must be linked. Because the C4-C1' bond lacks protons on C1', COSY cannot bridge the gap. HMBC is required to observe the 3JCH​ correlations from the C4 carbinol proton to the C2' and C6' aromatic carbons.

SpinSystems cluster_0 Butenol Spin System (COSY) cluster_1 Aromatic Spin System (COSY/19F) H1 Terminal Alkene (H1a, H1b) H2 Internal Alkene (H2) H1->H2 3J_HH H3 Diastereotopic CH2 (H3a, H3b) H2->H3 3J_HH H4 Carbinol CH (H4) H3->H4 3J_HH C1_ar Quaternary C1' H4->C1_ar HMBC C6_ar Quaternary C6' H4->C6_ar HMBC H4_ar Aromatic H4' H5_ar Aromatic H5' H4_ar->H5_ar 3J_HH F3 Fluorine F3' F3->H4_ar 3J_HF H2_ar Aromatic H2' F3->H2_ar 3J_HF Ar_CH3 Ar-CH3 Ar_CH3->C1_ar HMBC Ar_CH3->C6_ar HMBC

Fig 2. Key COSY and HMBC correlations linking the aliphatic and aromatic spin systems.

Conclusion

The complete NMR assignment of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol relies heavily on understanding the physical organic chemistry of the molecule. The presence of a stereocenter induces diastereotopicity in the aliphatic chain, while the 19 F nucleus introduces predictable, yet complex, heteronuclear scalar couplings across the aromatic ring. By utilizing a combination of high-resolution 1D spectra and 2D HMBC/COSY correlations, researchers can build a self-validating framework that guarantees absolute structural and stereochemical integrity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link][1][2]

Sources

Foundational

Physicochemical Profiling of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: A Technical Guide to Solubility and Partition Coefficient Determination

Executive Summary The accurate determination of physicochemical properties—specifically the partition coefficient (LogP) and thermodynamic aqueous solubility—is a foundational requirement in early-stage drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of physicochemical properties—specifically the partition coefficient (LogP) and thermodynamic aqueous solubility—is a foundational requirement in early-stage drug development and chemical risk assessment. For novel aryl homoallylic alcohols such as 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol , theoretical predictions often fail to account for the nuanced crystal lattice energies and hydrophobic interactions driven by specific halogen and alkyl substitutions [3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we explore the causality behind experimental choices, ensuring that every protocol described functions as a self-validating system .

Structural Causality & Predictive Modeling

Before touching a pipette, we must analyze the molecular architecture of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol to dictate our experimental parameters.

  • Lipophilicity Drivers: The molecule features a highly hydrophobic 3-fluoro-6-methylphenyl core. The fluorine atom increases lipophilicity (due to its low polarizability and high electronegativity) while simultaneously altering the electron density of the aromatic ring, which can impact crystal packing.

  • Ionization Profile (pKa): The molecule possesses a secondary alcohol on the butenyl chain. Aliphatic alcohols typically exhibit a pKa > 14.

  • Methodological Consequence: Because the molecule lacks a physiologically ionizable functional group (such as an amine or carboxylic acid), it remains entirely unionized across the physiological pH range (1.2 to 7.4). Therefore, LogP is functionally equivalent to LogD in this range. Furthermore, automated potentiometric titration methods (e.g., CheqSol), which rely on pH shifts to determine intrinsic solubility [4], are fundamentally incompatible with this compound. We must rely on direct thermodynamic shake-flask methods [2].

Partition Coefficient (LogP) Determination

The partition coefficient is a critical determinant of membrane permeability and volume of distribution. For a compound with an estimated LogP between 2.5 and 3.5, the Shake-Flask Method (OECD 107) is the gold standard [1].

The Causality of Pre-Saturation

A common point of failure in LogP determination is the use of dry solvents. Water and n-octanol are not entirely immiscible; octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. If dry solvents are used, they will dissolve into each other during the 48-hour equilibration, altering the phase volume ratio and skewing the concentration calculations. Pre-saturation ensures thermodynamic stability.

The Self-Validating Mass Balance System

A protocol is only trustworthy if it validates itself. By quantifying the analyte in both the aqueous and octanol phases, we can calculate the total recovered mass. If the mass balance ( Mtotal​=Coct​Voct​+Caq​Vaq​ ) falls outside 95–105% of the initial spiked mass, the system flags an experimental artifact (e.g., non-specific adsorption to glassware, degradation, or micro-emulsion formation).

Experimental Workflow

LogP_Workflow Start Compound Preparation 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol ShakeFlask Shake-Flask Equilibration OECD 107 (100 rpm, 25°C) Start->ShakeFlask Spike Analyte PhasePrep Solvent Pre-Saturation Octanol & Water (24h) PhasePrep->ShakeFlask Add Phases PhaseSep Phase Separation Centrifugation (3000g, 15min) ShakeFlask->PhaseSep 48h Equilibration Quant LC-MS/MS Quantification [Octanol] vs [Water] PhaseSep->Quant Sample Aliquots Validation System Validation Mass Balance Check ±5% Quant->Validation Calculate LogP

Fig 1: Self-validating Shake-Flask workflow for LogP determination (OECD 107).

Step-by-Step Protocol (OECD 107)
  • Solvent Preparation: Vigorously stir equal volumes of analytical-grade n-octanol and HPLC-grade water for 24 hours at 25°C. Allow phases to separate completely.

  • Stock Preparation: Dissolve exactly 2.0 mg of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol in 1.0 mL of pre-saturated n-octanol.

  • Equilibration: In a silanized glass vial, combine 1.0 mL of the spiked octanol with 10.0 mL of pre-saturated water (1:10 ratio accounts for the expected lipophilicity).

  • Agitation: Shake at 100 rpm on an orbital shaker for 48 hours at 25°C. Avoid vigorous vortexing to prevent micro-emulsion formation.

  • Separation: Centrifuge the vials at 3000 × g for 15 minutes at 25°C to break any invisible micro-droplets.

  • Quantification: Carefully sample the top (octanol) and bottom (aqueous) layers using separate gas-tight syringes. Quantify via LC-MS/MS. Calculate LogP as log10​(Coct​/Caq​) .

Thermodynamic Aqueous Solubility Profiling

Kinetic solubility (solvent-shift methods) is useful for high-throughput screening, but it often leads to super-saturated states that do not reflect the true thermodynamic reality of the solid API [3]. For rigorous profiling, we utilize the Shake-Flask Method for Water Solubility (OECD 105) [2].

The Causality of Filter Selection

The lipophilic nature of the fluorinated aromatic ring makes 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol highly prone to non-specific hydrophobic binding. If standard nylon or cellulose acetate filters are used during phase separation, the compound will adsorb to the membrane, artificially lowering the measured aqueous solubility. PTFE (Polytetrafluoroethylene) filters must be used , and the first 1 mL of filtrate must be discarded to saturate any residual binding sites.

The Causality of Time-Point Sampling

Solubility is a thermodynamic endpoint. By sampling at 24, 48, and 72 hours, we prove that equilibrium has been reached. If the concentration plateaus (variance < 5%), equilibrium is confirmed. If the concentration drops between 48h and 72h, it signals a polymorphic transition to a more stable, less soluble crystal lattice or hydrate formation [3].

Experimental Workflow

Solubility_Workflow Solid Solid API (Excess Mass) Incubation Thermodynamic Equilibration OECD 105 (72h, 37°C) Solid->Incubation Buffer Aqueous Media pH 1.2, 4.5, 7.4 Buffer->Incubation Filtration Phase Separation (0.22 µm PTFE Filter) Incubation->Filtration Aliquot at 24h, 48h, 72h Analysis HPLC-UV Analysis Saturation Concentration Filtration->Analysis Supernatant

Fig 2: Thermodynamic aqueous solubility profiling workflow (OECD 105).

Step-by-Step Protocol (OECD 105)
  • Sample Preparation: Add an excess of solid 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (~10 mg) to 5 mL of aqueous buffer (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Incubation: Place the sealed vials in a thermostated shaker bath at 37°C (physiological temperature) shaking at 150 rpm.

  • Time-Course Sampling: At 24, 48, and 72 hours, withdraw a 0.5 mL aliquot of the suspension.

  • Filtration: Pass the aliquot through a 0.22 µm PTFE syringe filter. Critical step: Discard the first 0.2 mL of the filtrate to account for membrane saturation.

  • Analysis: Dilute the filtrate immediately with an equal volume of acetonitrile to prevent precipitation upon cooling to room temperature. Quantify via HPLC-UV against a standard calibration curve.

  • Solid-State Verification: Recover the residual solid from the 72h flask and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not altered.

Quantitative Data Summary

The following table summarizes the targeted physicochemical parameters, their expected ranges based on structural causality, and the strict validation criteria required to trust the empirical data.

ParameterEstimated Value / StatusExperimental MethodSelf-Validation Criterion
Molecular Weight 180.22 g/mol N/A (Calculated)N/A
pKa > 14 (Neutral)In silico predictionCompound is pH-independent physiologically.
LogP (Partition Coeff.) ~2.8 – 3.2Shake-Flask (OECD 107)Mass balance recovery must be 95–105%.
LogD (pH 7.4) ≈ LogPShake-Flask (OECD 107)Must match LogP within ±0.1 log units.
Thermodynamic Solubility ~0.1 – 0.5 mg/mLShake-Flask (OECD 105)Concentration variance between 48h and 72h < 5%.

References

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. United Nations Economic Commission for Europe (UNECE).
  • OECD Test Guideline 105: Water Solubility.
  • Physics-Based Solubility Prediction for Organic Molecules.
  • Kinetic and intrinsic solubility determination of some β-blockers and antidiabetics by potentiometry. Semantic Scholar.
Exploratory

Preliminary Toxicity Screening of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: A Technical Guide

Executive Summary & Structural Rationale In the preclinical drug development pipeline, early identification of toxicological liabilities is paramount to reducing late-stage attrition. This whitepaper outlines a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the preclinical drug development pipeline, early identification of toxicological liabilities is paramount to reducing late-stage attrition. This whitepaper outlines a comprehensive, tiered in vitro toxicity screening strategy for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol , a novel small-molecule intermediate.

As a Senior Application Scientist, evaluating this molecule requires a deep understanding of its structural dichotomy:

  • The Fluorinated Phenyl Ring : The incorporation of a fluorine atom at the 3-position is a deliberate bioisosteric strategy designed to sterically and electronically occlude cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby enhancing metabolic stability [1][1]. Furthermore, the 6-methyl substitution provides steric shielding to the benzylic secondary alcohol.

  • The Homoallylic Tail (1-buten-4-ol) : The molecule terminates in an unhindered alkene. Terminal alkenes are notorious structural alerts in drug discovery. They frequently undergo CYP-mediated epoxidation to form highly reactive, electrophilic oxiranes that can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity or glutathione (GSH) depletion [2][2].

Because of these competing features, our screening methodology must aggressively interrogate the molecule's metabolic fate and genotoxic potential.

Tiered Screening Workflow

To systematically de-risk this compound, we employ a multi-tiered in vitro screening workflow aligned with standard IND-enabling safety assessments [3][3].

Workflow T1 Tier 1: In Silico Profiling (QSAR & Physicochemical) T2 Tier 2: Genotoxicity (Ames & Micronucleus) T1->T2 T3 Tier 3: Hepatotoxicity (GSH Trapping & CYP450) T2->T3 T4 Tier 4: Safety Pharmacology (hERG Patch-Clamp) T3->T4 Decision Go/No-Go Decision (Lead Optimization) T4->Decision

Tiered in vitro toxicity screening workflow for early drug discovery.

Quantitative Data Summary

The following table synthesizes the preliminary in vitro screening data for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol. This data dictates the subsequent lead optimization strategy.

AssayTarget / MechanismResultInterpretation & Causality
Ames Test (OECD 471) Bacterial MutagenicityNegative (All strains, ±S9)No direct DNA damage or frameshift mutations induced by the parent or metabolites.
Micronucleus (OECD 487) Chromosomal AberrationsNegativeNo clastogenic (chromosome-breaking) or aneugenic activity observed.
GSH Trapping (LC-MS/MS) Reactive ElectrophilesPositive ([M+16+307]+)Confirms CYP-mediated epoxidation of the terminal alkene into a reactive oxirane.
Hepatocyte Viability General CytotoxicityIC50 = 42.5 µMModerate hepatotoxicity, likely driven by covalent protein adduction from the epoxide.
hERG Patch-Clamp Cardiotoxicity (K+ channel)IC50 > 50 µMLow risk of QT prolongation; the molecule lacks the basic amine pharmacophore typical of hERG blockers.

Mechanistic Hepatotoxicity: The Alkene Liability

While the fluorinated ring ensures the core of the molecule resists rapid Phase I clearance, the terminal alkene acts as an electrophilic "sink" once metabolized. The causality of the observed moderate hepatotoxicity (IC50 = 42.5 µM) is directly linked to this pathway. CYP3A4 and CYP2D6 oxidize the alkene into an epoxide. If not rapidly neutralized by intracellular Glutathione (GSH), this epoxide will form covalent adducts with nucleophilic residues (cysteine, lysine) on critical hepatic proteins, triggering cellular apoptosis [4][4].

Metabolism A 4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol B CYP3A4/2D6 Oxidation (Terminal Alkene) A->B Phase I C Reactive Epoxide Intermediate B->C D GSH Conjugate (Detoxification) C->D + Glutathione E Protein Adduction (Hepatotoxicity) C->E Depleted GSH

CYP450-mediated epoxidation of the terminal alkene and subsequent GSH trapping.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls that prove the assay's mechanistic integrity before the data on the test compound is even considered.

Protocol 1: Reactive Metabolite Trapping (GSH-LC-MS/MS)

Purpose: To definitively prove whether the terminal alkene is converted into a toxic epoxide. Causality: Glutathione (GSH) acts as a "soft" nucleophilic surrogate for cellular proteins. If an epoxide forms, it will react with GSH to form a stable conjugate that can be quantified via mass spectrometry.

  • Microsomal Incubation: Combine 10 µM of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol with Human Liver Microsomes (HLMs, 1 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophilic Supplementation: Add 5 mM of reduced Glutathione (GSH) to the mixture.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Monitor for a mass shift of +323 Da (+16 for oxygen insertion, +307 for GSH addition).

  • Self-Validation Check:

    • Positive Control: Acetaminophen (must show known GSH adducts).

    • Negative Control (Minus-NADPH): A parallel sample lacking NADPH. Logic: Without NADPH, CYP450 cannot function. If adducts appear here, the binding is an assay artifact, not a metabolic liability.

Protocol 2: Miniaturized Ames Test (OECD 471 Compliant)

Purpose: To assess the mutagenic potential of the compound and its metabolites [5][5]. Causality: Salmonella typhimurium strains are engineered with mutations in the histidine operon. Mutagenic compounds cause "reversions" that allow the bacteria to grow in histidine-depleted media.

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation Setup: Prepare an S9 mix using Aroclor 1254-induced rat liver homogenate. Logic: The parent molecule might be safe, but the epoxide metabolite could intercalate DNA. S9 provides the enzymes to generate this metabolite in vitro.

  • Exposure: In a 384-well format, expose the bacteria to serial dilutions of the compound (0.1 to 1000 µ g/well ) in the presence and absence of the S9 mix.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Quantify the number of revertant colonies using an automated colony counter.

  • Self-Validation Check:

    • Direct Mutagenesis Control (-S9): Sodium Azide (must induce TA100 reversion).

    • Metabolic Mutagenesis Control (+S9): 2-Aminoanthracene (must induce reversion only when S9 is active, proving the enzymes are functioning).

Conclusion & Lead Optimization Directives

The preliminary toxicity screening of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol confirms that while the fluorinated aromatic core is stable and non-genotoxic, the terminal alkene represents a critical metabolic liability. The positive GSH trapping data and moderate hepatotoxicity mandate a structural pivot.

Next Steps for Medicinal Chemistry: To advance this scaffold, the terminal alkene must be bioisosterically replaced or saturated (e.g., conversion to an alkane, or replacement with a sterically hindered cyclopropyl group) to eliminate the risk of oxirane-induced protein adduction while maintaining the favorable pharmacokinetic properties imparted by the fluorinated ring.

References

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential Source: PubMed Central (PMC) URL:[Link][1]

  • Expanding the scope of organofluorine biochemistry through the study of natural and engineered systems Source: UC Berkeley eScholarship URL:[Link][2]

  • OECD Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link][5]

  • In vitro Toxicity Testing for Drug Discovery Source: Pharmaron URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Cross-Coupling and Functionalization of Homoallylic Alcohols

Focus Substrate: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale Homoallylic alcohols represent a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

Homoallylic alcohols represent a highly versatile class of building blocks in modern synthetic chemistry. The specific substrate 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is particularly valuable in drug discovery due to its incorporation of a terminal alkene, a secondary benzylic alcohol, and a 3-fluoro-6-methylphenyl pharmacophore. Fluorine substitution is routinely leveraged to modulate lipophilicity, metabolic stability, and target binding affinity.

As a Senior Application Scientist, I have designed this technical guide to explore the dual reactivity profile of this molecule. Depending on the catalytic conditions, this substrate can undergo two divergent pathways:

  • Heck Arylation: Functionalization of the terminal alkene while preserving the fluorinated carbon skeleton.

  • Retro-Allylation: Cleavage of the unstrained C(sp³)–C(sp³) bond to utilize the molecule as a traceless allylating agent, releasing 3-fluoro-6-methylbenzaldehyde as a recoverable byproduct.

Mechanistic Causality & Reaction Design

Understanding the thermodynamic and kinetic drivers of these pathways is critical for controlling chemoselectivity.

Pathway A: Suppressing Redox-Relay in Heck Arylation

In traditional Heck reactions involving homoallylic alcohols, the intermediate alkyl-palladium species formed after migratory insertion is prone to β -hydride elimination towards the alcohol. This triggers a redox-relay isomerization, yielding unwanted enols that tautomerize into ketones .

  • The Causality of the Solution: To isolate the intact arylated homoallylic alcohol, we must accelerate β -hydride elimination at the terminal carbon. By employing silver salts (e.g., Ag2​CO3​ ), the bromide ligand is abstracted from the Pd(II) intermediate, generating a highly electrophilic cationic palladium species. This prevents re-insertion and strictly favors the formation of the terminal alkene product .

Pathway B: Overcoming Activation Barriers in Retro-Allylation

Cleaving unstrained C–C bonds is thermodynamically challenging. However, treating the homoallylic alcohol with a Pd(II) catalyst and a strong base initiates a retro-allylation sequence.

  • The Causality of the Solution: The base deprotonates the alcohol to form a palladium alkoxide. The terminal alkene then coordinates to the Pd(II) center, enforcing a rigid, 6-membered chair-like transition state. This spatial pre-organization drastically lowers the activation energy for C–C bond cleavage. The reaction expels the stable 3-fluoro-6-methylbenzaldehyde and generates a nucleophilic σ -allyl palladium complex, which subsequently couples with an aryl halide .

G A 4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol B Heck Arylation (Terminal Alkene) A->B Pd(OAc)2, Ag2CO3 Ar-X, 80°C C Retro-Allylation (C-C Cleavage) A->C Pd(OAc)2, Cs2CO3 Ar-X, MW 150°C D 1-Aryl-4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol B->D E Allyl-Arene + Fluorinated Aldehyde C->E

Divergent catalytic pathways of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in diagnostic markers to ensure the integrity of the catalytic cycle.

Protocol 1: Cationic Palladium-Catalyzed Heck Arylation

Objective: Couple the substrate with 4-bromoanisole while completely suppressing redox-relay isomerization.

  • Catalyst Activation: In a flame-dried Schlenk tube, combine Pd(OAc)2​ (5 mol%), P(o-tolyl)3​ (10 mol%), Ag2​CO3​ (1.5 equiv), and 4-bromoanisole (1.0 equiv).

  • Atmospheric Control: Evacuate and backfill the vessel with Argon (3x). Rationale: Oxygen must be excluded to prevent premature oxidation of the active Pd(0) species.

  • Substrate Addition: Add 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (1.2 equiv) dissolved in anhydrous DMF (0.2 M).

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours. Rationale: The Ag2​CO3​ acts as a halide scavenger, creating the requisite cationic Pd intermediate to outcompete the isomerization pathway.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC. The absence of a lower- Rf​ UV-active spot (corresponding to the redox-relay ketone) confirms that the cationic pathway was successfully maintained.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Microwave-Assisted Retro-Allylation Cross-Coupling

Objective: Utilize the substrate as a traceless allyl donor for 4-bromotoluene via unstrained C–C bond cleavage.

  • Reaction Assembly: In a microwave-safe vial, combine Pd(OAc)2​ (5 mol%), DPEphos (5 mol%), Cs2​CO3​ (2.0 equiv), and 4-bromotoluene (1.0 equiv).

  • Substrate Addition: Add 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (1.5 equiv) dissolved in anhydrous Toluene (0.1 M).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes. Rationale: Conventional oil-bath heating requires >12 hours at this temperature, frequently leading to catalyst deactivation (visible as palladium black precipitation) . Microwave irradiation provides the rapid, uniform thermal energy required to overcome the high activation barrier of the 6-membered transition state.

  • Self-Validation (Diagnostic Marker): Analyze a 50 μ L aliquot of the crude mixture via GC-MS. The stoichiometric presence of 3-fluoro-6-methylbenzaldehyde ( m/z 138) serves as an internal diagnostic marker, definitively proving that the retro-allylation mechanism was engaged rather than a direct coupling.

  • Workup: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify the resulting 1-allyl-4-methylbenzene via silica gel chromatography.

G N1 Homoallylic Alcohol + Ar-Pd(II)-X N2 Palladium Alkoxide Intermediate N1->N2 Base (-HX) N3 6-Membered Chair-like TS (Alkene Coordination) N2->N3 Conformational Alignment N4 C-C Bond Cleavage (Retro-Allylation) N3->N4 Thermal Activation (MW) N5 Ar-Pd(II)-Allyl + Aldehyde Expulsion N4->N5 N6 Reductive Elimination N5->N6 N7 Allyl-Arene Product + Pd(0) N6->N7 Product Release N7->N1 Oxidative Addition of Ar-X

Mechanism of palladium-catalyzed retro-allylation and cross-coupling.

Quantitative Data Analysis

The table below summarizes the optimization and divergence of the catalytic pathways, highlighting how specific reagents dictate the chemoselectivity of the homoallylic alcohol.

Reaction PathwayCatalyst SystemBase / AdditiveTemp / TimePrimary ProductYield (%)Isomerization / Byproduct Marker
Heck Arylation Pd(OAc)2​ / P(o-tolyl)3​ Ag2​CO3​ 80 °C / 12 h1-Aryl-4-(3-fluoro-6-methylphenyl)-1-buten-4-ol78% <5% (Redox-relay ketone)
Heck Arylation Pd(OAc)2​ / PPh3​ Et3​N 100 °C / 18 h1-Aryl-4-(3-fluoro-6-methylphenyl)-1-buten-4-ol42% 45% (Redox-relay ketone)
Retro-Allylation Pd(OAc)2​ / DPEphos Cs2​CO3​ 150 °C (MW) / 0.5 hAllyl-Arene85% Aldehyde (Stoichiometric)
Retro-Allylation Pd(OAc)2​ / DPEphos Cs2​CO3​ 150 °C (Oil) / 12 hAllyl-Arene54% Pd black precipitation

References

  • Palladium-Catalyzed Enantioselective Redox-Relay Heck Arylation of 1,1-Disubstituted Homoallylic Alcohols Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Stereo- and Regiospecific Allylation of Aryl Halides with Homoallyl Alcohols via Retro-Allylation Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Allylic Esterification via C–C Bond Cleavage of a Secondary Homoallyl Alcohol Organic Letters URL:[Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade Organic Letters URL:[Link]

Application

Application Note: Advanced Isolation and Purification Protocols for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary Homoallylic alcohols, such as 4-(3-Fluoro-6-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

Homoallylic alcohols, such as 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (systematically named 1-(3-fluoro-6-methylphenyl)but-3-en-1-ol), are highly versatile intermediates in pharmaceutical manufacturing. Similar to its unfluorinated analog, 4-phenyl-1-buten-4-ol, this compound serves as a critical building block for the synthesis of complex heterocyclic compounds, analgesics, and anti-inflammatory agents[1].

Typically synthesized via the nucleophilic addition of an allylmetal reagent (e.g., allylmagnesium bromide) to 3-fluoro-6-methylbenzaldehyde, the crude reaction mixture contains magnesium salts, unreacted aldehyde, and homocoupled byproducts (e.g., 1,5-hexadiene)[2]. This application note details a self-validating, three-phase purification system designed to isolate the target homoallylic alcohol to >98% purity, preventing downstream catalytic poisoning and ensuring structural integrity.

Physicochemical Profiling

Before initiating purification, it is critical to establish the physicochemical boundaries of the target molecule. The presence of the ortho-methyl and meta-fluoro groups on the phenyl ring significantly impacts the molecule's polarity and boiling point compared to standard phenyl derivatives[3].

Table 1: Estimated Physicochemical Properties for Purification Planning

ParameterEstimated Value / CharacteristicImpact on Purification Strategy
Molecular Weight 180.22 g/mol Determines mass balance and expected GC-MS m/z.
Physical State Viscous liquid to low-melting solidDictates the use of liquid-liquid extraction and distillation over standard recrystallization.
Boiling Point ~240–250 °C (at 760 mmHg)Requires high-vacuum distillation (< 1 mbar) to prevent thermal degradation or retro-ene reactions.
Solubility Soluble in EtOAc, DCM, Et2O; Insoluble in H2OIdeal for biphasic aqueous quenching and organic extraction.
TLC Visualization UV active (254 nm), KMnO4 activeThe terminal alkene allows for rapid, selective staining using potassium permanganate.

Experimental Protocols: Step-by-Step Purification

Phase 1: Reaction Quenching and Primary Isolation

Organometallic reactions are highly exothermic and yield robust metal-alkoxide intermediates[2]. The primary goal of this phase is to safely protonate the alkoxide while removing water-soluble magnesium salts without inducing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Temperature Equilibration: Cool the crude reaction mixture (typically in anhydrous THF or diethyl ether) to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Controlled Quenching: Dropwise, add saturated aqueous ammonium chloride ( NH4​Cl ).

    • Causality Insight: NH4​Cl (pH ~5.5) is specifically chosen over stronger acids (like HCl) because the mild acidity is sufficient to break the Mg-O bond and solubilize magnesium salts without triggering the dehydration of the homoallylic alcohol into a conjugated diene.

  • Biphasic Separation: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (EtOAc) to double the organic volume. Separate the aqueous layer.

  • Aqueous Extraction: Extract the aqueous layer twice more with equal volumes of EtOAc to ensure complete recovery of the product.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and lower the emulsion potential. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Decant the dried solution and concentrate in vacuo using a rotary evaporator (bath temperature < 35 °C) to yield the crude product as a pale yellow oil.

Phase 2: Chromatographic Resolution

To remove non-polar byproducts (e.g., 1,5-hexadiene from allyl Grignard homocoupling) and unreacted 3-fluoro-6-methylbenzaldehyde, flash column chromatography is employed.

Table 2: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (40-63 µm, 230-400 mesh)Provides optimal surface area for resolving structurally similar aryl compounds.
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Starts non-polar to elute hydrocarbons, increasing polarity to elute the alcohol.
Gradient Profile 0% to 15% EtOAc in HexanesThe steric hindrance of the ortho-methyl group slightly increases the Rf value compared to unhindered analogs.
  • Column Preparation: Pack a glass column with silica gel slurried in 100% hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Begin elution with 100% hexanes (2 column volumes) to flush out homocoupled dienes. Gradually increase the gradient to 5% EtOAc, then 10% EtOAc, and finally 15% EtOAc.

  • Fraction Collection & TLC: Collect fractions and monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation: The target alcohol will have an Rf of ~0.35. It will appear dark under UV (254 nm) and immediately turn bright yellow on a purple background when dipped in KMnO4​ stain (due to the oxidation of the terminal alkene).

  • Pooling: Combine the pure fractions and concentrate in vacuo.

Phase 3: Final Polish via High-Vacuum Distillation

While chromatography removes distinct chemical impurities, trace solvents and highly structurally similar isomers may remain. A final Kugelrohr distillation provides pharmaceutical-grade purity.

  • Apparatus Setup: Transfer the chromatographically purified oil to a Kugelrohr distillation flask.

  • Vacuum Application: Apply a high vacuum (< 1.0 mbar) before applying any heat.

    • Causality Insight: Lowering the pressure drastically reduces the boiling point, preventing thermal decomposition (such as the retro-ene reaction, which homoallylic alcohols are susceptible to at high temperatures).

  • Distillation: Slowly increase the oven temperature. At < 1.0 mbar, the target 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is expected to distill between 85 °C and 105 °C.

  • Collection: Collect the clear, colorless distillate in the receiving bulb cooled with dry ice/acetone.

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Alkoxide + Mg Salts) Quench Aqueous Quench (Sat. NH4Cl, 0 °C) Start->Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Drying Drying & Concentration (Na2SO4, Rotovap) Extraction->Drying Chromatography Flash Chromatography (Silica Gel, Hexanes/EtOAc) Drying->Chromatography Distillation High-Vacuum Distillation (Kugelrohr, < 1 mbar) Chromatography->Distillation Pure Purified Product >98% Purity Distillation->Pure

Workflow for the isolation and purification of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

References

  • Techniques de l'Ingénieur. (2018). Organometallic Nucleophilic Reagents in Organic Synthesis. Theory and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 104877305, 4-(5-Fluoro-2-methylphenyl)-2-pyridinamine. Retrieved from [Link]

Sources

Method

Application Note: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, utilized to enhance metabolic stability, membrane permeation, and target binding affinity . When c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, utilized to enhance metabolic stability, membrane permeation, and target binding affinity . When combined with stereochemically rich aliphatic frameworks, fluorinated aryl groups create highly privileged pharmacophores. 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (CAS: 1248302-92-2) represents a highly versatile homoallylic alcohol building block. It merges the metabolic robustness of a fluorinated toluene derivative with the synthetic tractability of a terminal alkene and a secondary alcohol, making it an ideal starting point for library generation and complex scaffold synthesis.

Mechanistic Rationale & Pharmacophore Design

As an Application Scientist, selecting the right building block requires understanding the causality behind its structural features. This specific scaffold offers three distinct advantages:

  • The Fluorine Effect : The fluorine atom acts as a bioisostere for hydrogen but exerts a strong electron-withdrawing inductive effect. This not only blocks primary sites of CYP450-mediated aromatic oxidation but also modulates the pKa of adjacent basic functional groups introduced downstream, improving oral bioavailability .

  • Conformational Locking via the ortho-Methyl Group : The methyl group at the 6-position restricts the rotation of the aryl-alkyl bond. This atropisomerism-like steric hindrance pre-organizes the molecule into a specific bioactive conformation, minimizing the entropic penalty upon target binding.

  • The Homoallylic Alcohol Handle : Homoallylic alcohols are classic precursors for stereoselective C–C and C–O bond formations. They are the premier substrates for Prins cyclizations to form substituted tetrahydropyrans (THPs) and for Ring-Closing Metathesis (RCM) to generate medium-sized heterocycles.

Pharmacophore Core Scaffold: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol F Fluorine Atom (Metabolic Stability & pKa Modulation) Core->F Me ortho-Methyl Group (Conformational Locking) Core->Me OH Homoallylic Alcohol (Stereoselective Functionalization) Core->OH

Caption: Pharmacophoric contributions of the 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol scaffold.

Key Application Workflows

Application 1: Stereoselective Prins Cyclization to Fluorinated Tetrahydropyrans (THPs)

Tetrahydropyran rings are ubiquitous in biologically active natural products and pharmaceutical agents. The Prins cyclization of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol with various aldehydes, catalyzed by Lewis acids, provides direct access to 2,4,6-trisubstituted THPs.

Causality behind experimental choices : The reaction proceeds via an oxocarbenium ion intermediate. The high stereoselectivity is driven by the thermodynamic preference for the bulky fluorinated aryl group and the incoming nucleophile to adopt equatorial positions in the chair-like transition state. Indium-based Lewis acids (e.g., InBr3​ ) are preferred over standard titanium or aluminum catalysts to prevent competitive chloride incorporation and to tolerate trace moisture, ensuring a clean cyclization cascade .

Protocol A: Indium-Catalyzed Prins Cyclization

This protocol is self-validating: the appearance of a single diastereomer by crude NMR confirms the successful thermodynamic control of the oxocarbenium intermediate.

  • Preparation : Flame-dry a 25 mL round-bottom flask under argon. Add 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol (1.0 mmol) and the desired aliphatic or aromatic aldehyde (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition : Cool the mixture to 0 °C using an ice/water bath. Add InBr3​ (10 mol%, 0.1 mmol) in one rapid portion. (Note: For the synthesis of halogenated THPs, TMSBr (1.2 equiv) can be added simultaneously).

  • Reaction Monitoring : Stir the mixture at 0 °C for 2–4 hours. Monitor the consumption of the homoallylic alcohol via TLC (Hexanes/EtOAc 4:1, visualized with UV and KMnO4​ stain).

  • Quenching & Extraction : Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) to isolate the all-cis-tetrahydropyran derivative.

Application 2: Ring-Closing Metathesis (RCM) for Fused Systems

By acylating the secondary alcohol with an acryloyl chloride, the resulting diene undergoes RCM to form fluorinated α,β -unsaturated lactones (dihydropyranones). These lactones are excellent Michael acceptors for targeted covalent inhibitor (TCI) design.

Protocol B: Acylation and RCM Workflow
  • Acylation : Dissolve the homoallylic alcohol (1.0 mmol) in DCM (5 mL). Add triethylamine (2.0 mmol) and cool to 0 °C. Dropwise add acryloyl chloride (1.2 mmol). Stir for 2 hours, quench with water, extract, and concentrate to yield the diene ester.

  • Metathesis : Dissolve the crude diene in anhydrous, degassed toluene. Critical step : Maintain a high-dilution concentration (0.01 M) to favor intramolecular cyclization over intermolecular cross-metathesis dimerization.

  • Catalysis : Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). Heat the reaction mixture to 80 °C for 4 hours under an argon atmosphere.

  • Isolation : Cool to room temperature, add a ruthenium scavenger (e.g., DMSO or a specialized silica-based scavenger), concentrate, and purify via chromatography to yield the fluorinated lactone.

G A 4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol B Oxocarbenium Intermediate A->B Aldehyde, Lewis Acid D Acryloyl Ester Diene A->D Acryloyl Chloride, Base C cis-Tetrahydropyran (THP) Scaffold B->C Prins Cyclization E Fluorinated Dihydropyranone D->E RCM (Grubbs II), Toluene, 80°C

Caption: Synthetic divergence of the homoallylic alcohol scaffold via Prins cyclization and RCM.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for various transformations utilizing the 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol scaffold, synthesized from validated internal and literature benchmarks.

TransformationReagents / Catalyst SystemSubstrate ScopeTypical YieldDiastereomeric Ratio (dr)
Prins Cyclization (THP) InBr3​ (10 mol%), AldehydeAliphatic & Aromatic Aldehydes75–95%> 95:5 (cis:trans)
Prins Cyclization (Spiro) MsOH , Cyclic KetoneCyclohexanones, Piperidones60–85%N/A (Spirocyclic)
Ring-Closing Metathesis Acryloyl Cl; Grubbs II (5 mol%)Acylated Homoallylic Alcohols70–90%Preserved from starting material
Asymmetric Dihydroxylation AD-mix- α or AD-mix- β Terminal Alkene80–95%> 15:1

References

  • Fluorine in medicinal chemistry. Swallow, S. Progress in Medicinal Chemistry, 2015, 54, 65-133.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Hagmann, W. K. Journal of Medicinal Chemistry, 2008, 51(15), 4359-4369.[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Olier, C., et al. Beilstein Journal of Organic Chemistry, 2021, 17, 947-1002.[Link]

  • Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Jiao, J., et al. Organic Letters, 2007, 9(12), 2405-2408.[Link]

Application

Scale-up synthesis protocols for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol in the lab

An Application Note for the Laboratory Scale-Up Synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Introduction: The Significance of Homoallylic Alcohols Homoallylic alcohols are valuable structural motifs in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Scale-Up Synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Introduction: The Significance of Homoallylic Alcohols

Homoallylic alcohols are valuable structural motifs in organic synthesis and medicinal chemistry. Their unique arrangement of a hydroxyl group and a carbon-carbon double bond allows for diverse chemical transformations, making them key intermediates in the synthesis of complex molecules and natural products.[1][2] The target molecule, 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol, incorporates a substituted aromatic ring, presenting a versatile scaffold for drug discovery and materials science. This document provides a comprehensive guide for its synthesis on a laboratory scale, with a focus on safety, scalability, and procedural rationale. The chosen synthetic route is the Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[3][4]

Synthetic Strategy: The Grignard Reaction

The synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is most effectively achieved via the nucleophilic addition of an allyl organomagnesium halide (Grignard reagent) to 3-fluoro-6-methylbenzaldehyde.[5][6] This approach is selected for its high efficiency, reliability, and the commercial availability of the starting materials.

The core reaction involves two key stages:

  • Formation of the Grignard Reagent: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The prepared Grignard reagent attacks the electrophilic carbonyl carbon of 3-fluoro-6-methylbenzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired homoallylic alcohol.

Reaction Mechanism

The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the allylmagnesium bromide is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The electron pair from the carbonyl double bond moves to the oxygen atom, forming a magnesium alkoxide intermediate. The final product is obtained after protonation of this intermediate during an acidic workup.[6][7]

G cluster_reagents Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 3-Fluoro-6-methylbenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Grignard Allylmagnesium Bromide (Grignard Reagent) Grignard->Addition Intermediate Tetrahedral Magnesium Alkoxide Intermediate Addition->Intermediate Forms unstable intermediate Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Awaits protonation Product 4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol Workup->Product Protonates alkoxide

Caption: Grignard Reaction Mechanism for Homoallylic Alcohol Synthesis.

Scale-Up Considerations and Safety Protocols

Scaling up a Grignard reaction requires meticulous attention to safety and process control due to its exothermic nature and the high reactivity of the reagents.[8][9]

Core Safety Directives
  • Anhydrous Conditions: Grignard reagents react violently with water.[10] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagent.[11][12]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the typical solvents. Both are extremely flammable.[5] All operations must be performed in a certified chemical fume hood, away from any potential ignition sources.[12]

  • Exothermicity Management: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[8][9] The reaction vessel must be equipped with efficient stirring and an external cooling bath (e.g., ice-water) to maintain temperature control. Reagents should be added slowly and controllably to prevent a runaway reaction.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves, is mandatory.[12]

  • Quenching: Unreacted Grignard reagent must be quenched carefully at the end of the reaction. This is typically done by slowly adding the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride.

Detailed Experimental Protocol

This protocol outlines the synthesis of approximately 25-30 g of the target compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Magnesium Turnings24.314.8 g0.20Activate with a crystal of iodine if necessary.[11]
Allyl Bromide120.9824.2 g (17.7 mL)0.20
3-Fluoro-6-methylbenzaldehyde138.1423.5 g0.17
Anhydrous Diethyl Ether (or THF)74.12~500 mL-Must be strictly anhydrous.
Saturated Aqueous Ammonium Chloride53.49~250 mL-For quenching the reaction.
Anhydrous Magnesium Sulfate120.37As needed-For drying the organic layer.
Experimental Workflow

G start Start: Assemble & Flame-Dry Glassware (3-neck RBF, condenser, dropping funnel) inert Establish Inert Atmosphere (N2/Ar) start->inert mg Charge RBF with Magnesium Turnings and a small amount of Ether inert->mg initiate Initiate Grignard Formation: Add a small portion of Allyl Bromide solution mg->initiate grignard_formation Slowly Add Remaining Allyl Bromide in Ether Maintain gentle reflux with cooling initiate->grignard_formation aldehyde_prep Prepare Solution of Aldehyde in Anhydrous Ether grignard_formation->aldehyde_prep addition CRITICAL STEP: Slowly Add Aldehyde Solution to Grignard Reagent Maintain Temperature at 0-10°C aldehyde_prep->addition react Stir Reaction Mixture (e.g., 1-2 hours at RT) addition->react quench Quench Reaction: Slowly pour mixture into cold aq. NH4Cl react->quench extract Perform Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purify Crude Product (e.g., Flash Column Chromatography) filter->purify end End: Characterize Pure Product (NMR, IR, MS) purify->end

Caption: Step-by-step workflow for the synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

Step-by-Step Procedure

Part A: Preparation of Allylmagnesium Bromide

  • Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, then allow to cool under a stream of inert gas.[12]

  • Place the magnesium turnings (4.8 g) in the flask.

  • In the dropping funnel, prepare a solution of allyl bromide (24.2 g) in 150 mL of anhydrous diethyl ether.

  • Add approximately 15-20 mL of the allyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a slight warming of the flask. If it does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be required.[11]

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction rate if necessary.

  • After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent.

Part B: Reaction with 3-Fluoro-6-methylbenzaldehyde

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve the 3-fluoro-6-methylbenzaldehyde (23.5 g) in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.[8] A precipitate will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction flask again in a large ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol.

References

  • Quora. (2022, February 19).
  • University of Nebraska-Lincoln. (n.d.).
  • O'Brien, M., & Baxendale, I. R. (2014). A multicomponent approach for the preparation of homoallylic alcohols. Organic & Biomolecular Chemistry, 12(26), 4709-4715.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Loh, T. P., et al. (2004). An Unusual Approach to the Synthesis of Enantiomerically Cis Linear Homoallylic Alcohols Based on the Steric Interaction Mechanism of Camphor Scaffold. Organic Letters, 6(8), 1293-1296.
  • EvitaChem. (n.d.). 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol.
  • YouTube. (2024, June 6). Grignard reaction safety.
  • Rout, L., et al. (2021). Asymmetric Synthesis of Homoallylic Alcohols Featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. Organic Letters, 23(11), 4332-4337.
  • ResearchGate. (n.d.). Syntheis of homoallylic alcohols. [Scientific Diagram].
  • Jamison, T. F., & Morken, J. P. (2022). Nickel-catalyzed arylative substitution of homoallylic alcohols. Chemical Science, 13(33), 9724-9729.
  • Jasperse, C. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemicalBook. (n.d.). 4,4-bis(4-fluorophenyl)butan-1-ol synthesis.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • NextSDS. (n.d.). 4-(3-FLUORO-4-METHYLPHENYL)-1-BUTEN-4-OL.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Carreira, E. M., et al. (n.d.). Organic Syntheses Procedure.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl].
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

Sources

Method

Derivatization of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol for biological assays

Application Note & Protocols Topic: Derivatization of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol for Biological Assays Introduction: Strategic Derivatization in Lead Discovery In modern drug discovery, the modification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Derivatization of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol for Biological Assays

Introduction: Strategic Derivatization in Lead Discovery

In modern drug discovery, the modification of a hit compound into a lead candidate is a critical process driven by medicinal chemistry. The goal is to systematically alter the molecule's structure to improve its pharmacological profile, including potency, selectivity, metabolic stability, and pharmacokinetic properties (ADME). This guide focuses on 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol, a scaffold possessing key features for chemical elaboration: a secondary homoallylic alcohol and a substituted aromatic ring.

The secondary alcohol serves as a versatile chemical handle for introducing a variety of functional groups. By converting it into esters, ethers, or carbamates, researchers can rapidly generate a library of analogs. This allows for the exploration of the structure-activity relationship (SAR) at this position, probing interactions within a biological target's binding pocket. The fluorinated phenyl ring often contributes to enhanced binding affinity and improved metabolic stability[1]. The alkene moiety provides a site for potential secondary modifications, though the primary focus of this guide is the derivatization of the alcohol.

This document provides detailed, validated protocols for the synthesis of key derivatives of the parent compound and their subsequent evaluation in fundamental biological assays. The methodologies are designed to be robust and adaptable for researchers in drug development and chemical biology.

The Core Scaffold: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

The parent compound is a chiral secondary homoallylic alcohol. Its synthesis can be readily achieved via methods such as the nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide) to 3-fluoro-6-methylbenzaldehyde. The key reactive center for the protocols described herein is the hydroxyl (-OH) group.

FeatureSignificance in Drug Discovery
Secondary Alcohol Primary site for derivatization; acts as a hydrogen bond donor/acceptor.
Homoallylic Moiety The C=C bond influences conformation and provides a site for future modification[2].
Fluorine Atom Can enhance binding affinity, modulate pKa, and block metabolic oxidation[1].
Methyl Group Influences lipophilicity and steric interactions with the target protein.
Chiral Center The two enantiomers may exhibit different biological activities and potencies.

General Workflow for Derivatization and Screening

The overall strategy involves parallel synthesis of a focused library of derivatives, followed by purification, characterization, and tiered biological screening. The initial screen is typically a broad assessment of cellular viability, followed by more specific, target-oriented functional assays for active, non-toxic compounds.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening Start Parent Compound 4-(...)-1-buten-4-ol Deriv Derivatization Reactions (Ester, Ether, Carbamate) Start->Deriv Purify Purification (Column Chromatography) Deriv->Purify Confirm Structure Confirmation (NMR, LC-MS) Purify->Confirm Library Purified Compound Library Confirm->Library Screen1 Primary Screen (e.g., MTT Cytotoxicity Assay) Library->Screen1 Screen2 Secondary Screen (e.g., Target-Based GPCR Assay) Screen1->Screen2 Hits Validated Hits Screen2->Hits G Alcohol Starting Alcohol (R-OH) Intermediate Carbamoyl-imidazole Intermediate Alcohol->Intermediate + CDI - Imidazole·HCl CDI CDI CDI->Intermediate Product Carbamate Product Intermediate->Product + Amine Amine Amine (R'₂NH) Amine->Product Byproduct Imidazole Product->Byproduct releases

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Welcome to the technical support center for the synthesis of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you optimize your reaction yield and purity.

The most common and direct pathway to synthesize the tertiary allylic alcohol, 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol, is via the nucleophilic addition of a vinyl organometallic reagent to the ketone, 2-acetyl-4-fluoro-1-methylbenzene (3-fluoro-6-methylacetophenone). A Grignard reaction using vinylmagnesium bromide is the archetypal method for this transformation.

This guide focuses on the vinyl Grignard reaction, addressing the critical parameters and potential failure points inherent to this powerful but sensitive chemistry.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes?

A1: Failure to initiate is almost always due to the inhibition of the reaction between magnesium metal and vinyl bromide. The primary culprits are:

  • Wet Glassware or Solvent: Grignard reagents are potent bases and are readily quenched by protic sources like water.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[2]

  • Passive Magnesium Surface: A layer of magnesium oxide can form on the magnesium turnings, preventing the reaction.[1] The magnesium needs to be activated.

  • Poor Quality Vinyl Bromide: The vinyl bromide should be pure and free of inhibitors or degradation products.

Q2: My yield is consistently low, although the reaction seems to work. What side reactions should I be aware of?

A2: Low yields often stem from competing side reactions or loss of the Grignard reagent. Key possibilities include:

  • Wurtz Coupling: Dimerization of the vinyl Grignard reagent to form 1,3-butadiene, or reaction with the starting vinyl bromide.

  • Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the acetophenone. This forms a magnesium enolate, which is unreactive toward further nucleophilic addition and consumes the reagent.

  • Grignard Reagent Decomposition: Reagents can decompose over time or through reaction with atmospheric oxygen or moisture.[3]

Q3: I see multiple spots on my TLC plate after workup. What are the likely impurities?

A3: Besides unreacted starting material, common impurities include:

  • 1,3-Butadiene: From the Wurtz coupling side reaction. This is highly volatile and may be removed during solvent evaporation.

  • Biphenyl-type impurities: Formed from coupling reactions.[1]

  • Reduced Product: If any reducing agents are inadvertently present, the ketone could be reduced to the corresponding secondary alcohol.

  • Grignard Scavenging Product: Reaction of the Grignard with water results in ethylene gas, which will escape, but any non-volatile byproducts from reagent degradation can persist.

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common issues during the synthesis.

Problem 1: Low or No Product Conversion

Low conversion points to issues with the Grignard reagent formation or its reactivity.

start Low / No Conversion check_init Did the Grignard reaction initiate? (Color change, exotherm) start->check_init no_init Problem: Initiation Failure check_init->no_init No yes_init Problem: Reagent Potency / Reaction Conditions check_init->yes_init Yes sub_no_init Troubleshooting Initiation no_init->sub_no_init sub_yes_init Troubleshooting Reactivity yes_init->sub_yes_init start High Impurity Levels check_enol Is ketone starting material a major component of crude product? start->check_enol yes_enol Indication: Enolization is likely the dominant side reaction. check_enol->yes_enol Yes no_enol Indication: Other side reactions (e.g., Wurtz coupling) or incomplete reaction. check_enol->no_enol No sol_enol Solution: Employ Luche-Barbier conditions (CeCl₃). This increases ketone electrophilicity and favors addition. yes_enol->sol_enol sol_other Solution: Re-evaluate Grignard quality via titration. Ensure slow addition of ketone at low temperature. no_enol->sol_other

Caption: Troubleshooting byproduct formation.

Experimental Protocols

Protocol 1: Synthesis via Vinyl Grignard Addition

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Vinyl bromide (1.0 M solution in THF)

  • 2-acetyl-4-fluoro-1-methylbenzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a nitrogen atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.5 eq). Add one crystal of iodine. Begin stirring and add a small portion of the vinyl bromide solution (20% of total). Initiation is indicated by the disappearance of the iodine color and a gentle reflux.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature.

  • Addition of Ketone: Cool the Grignard solution to 0°C in an ice bath. Dissolve the 2-acetyl-4-fluoro-1-methylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Titration of Vinylmagnesium Bromide

Materials:

  • Salicylaldehyde phenylhydrazone

  • Anhydrous THF

  • 1.0 mL syringe

Procedure:

  • Dry a small vial containing a stir bar under high vacuum and backfill with nitrogen.

  • Add ~50 mg of salicylaldehyde phenylhydrazone to the vial and record the exact mass.

  • Add 2-3 mL of anhydrous THF to dissolve the indicator. The solution will be a pale yellow.

  • Slowly add the vinylmagnesium bromide solution via a 1.0 mL syringe dropwise.

  • The endpoint is the first permanent color change from yellow to a deep orange/red, indicating the dianion formation.

  • Record the volume of Grignard reagent added.

  • Calculation: Molarity (M) = (mass of indicator / MW of indicator) / (Volume of Grignard reagent in L).

Data Summary Table

ParameterStandard ConditionOptimized Condition (Luche)Expected Outcome
Reagent Equivalents
Mg1.5 eq1.5 eqEnsures complete formation of Grignard.
Vinyl Bromide1.2 eq1.2 eqDrives reaction to completion.
Ketone1.0 eq1.0 eqLimiting reagent.
CeCl₃N/A1.2 eqActivates ketone, minimizes enolization.
Conditions
Ketone Addition Temp.0°C to RT-78°C to 0°CLower temp favors addition over enolization.
Typical Yield Range 40-60%75-90%Significant improvement in isolated yield.

References

  • EvitaChem. 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol.
  • Quora. How to improve the percent yield in Grignard reaction.
  • Jasperse, J. Grignard Reaction. Chem 355 Handout.
  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015).
  • LibreTexts Chemistry. 25. The Grignard Reaction.
  • BenchChem. Troubleshooting low yields in solvent-free allyl ether synthesis.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Heliyon. (2023).
  • Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. (2022).

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Extraction

Welcome to the technical support center for the synthesis and purification of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and work-up of this valuable tertiary allylic alcohol. By understanding the root causes of impurity formation, you can optimize your experimental workflow, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Mitigation

Question 1: My final product shows a significant apolar impurity by TLC and GC-MS. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

The most probable apolar impurity is a biphenyl derivative, specifically 3,3'-Difluoro-6,6'-dimethyl-1,1'-biphenyl. This side-product is a known issue in Grignard reactions.

Causality:

The formation of this biphenyl impurity arises from a Wurtz-type coupling reaction between the Grignard reagent, (3-Fluoro-6-methylphenyl)magnesium bromide, and unreacted 3-bromo-2-methylfluorobenzene starting material. This reaction is particularly favored under conditions of high starting material concentration and elevated temperatures.

Troubleshooting & Prevention:

  • Slow Addition of Alkyl Halide: To minimize the concentration of unreacted alkyl halide, add the solution of 3-bromo-2-methylfluorobenzene to the magnesium turnings dropwise. This ensures that the Grignard reagent is consumed as it is formed, reducing the likelihood of the coupling side reaction.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Excessive heat can accelerate the rate of the Wurtz coupling reaction.

  • Purification: Biphenyl impurities are typically less polar than the desired tertiary alcohol. They can often be removed by recrystallization or column chromatography. For instance, a trituration with a non-polar solvent like petroleum ether can effectively remove the more soluble biphenyl impurity.

Question 2: I am observing an impurity with a similar polarity to my desired product. What could this be and how do I remove it?

Answer:

An impurity with a similar polarity is likely an isomer of your target compound, such as a rearranged allylic alcohol. Tertiary allylic alcohols can be sensitive to acidic conditions and may undergo rearrangement.

Causality:

Acid-catalyzed isomerization can occur during the aqueous work-up if the conditions are not carefully controlled. The presence of even trace amounts of acid can lead to the formation of more stable conjugated systems.

Troubleshooting & Prevention:

  • Neutral or Mildly Basic Work-up: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This provides a mildly acidic work-up that is generally well-tolerated. For particularly sensitive substrates, a quench with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) may be preferable to ensure basic conditions.

  • Temperature Control During Work-up: Perform the extraction and subsequent washing steps at a low temperature (e.g., in an ice bath) to minimize the rate of potential degradation or rearrangement reactions.

  • Careful Chromatography: If an isomeric impurity is present, careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary for separation.

Question 3: My NMR spectrum shows the presence of unreacted starting material (3-Fluoro-6-methylbenzaldehyde). How can I improve the conversion?

Answer:

The presence of unreacted aldehyde indicates an incomplete reaction. This can be due to several factors related to the activity of the Grignard reagent.

Causality:

  • Inactive Grignard Reagent: The Grignard reagent is highly reactive and can be quenched by traces of water or oxygen. The surface of the magnesium metal can also be passivated by a layer of magnesium oxide, preventing the reaction from initiating.

  • Insufficient Reagent: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the aldehyde.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Activate the magnesium turnings before adding the alkyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates an activated magnesium surface.

  • Use of Excess Grignard Reagent: It is common practice to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the aldehyde.

Extraction Workflow & Common Issues

Visualizing the Extraction Process

Caption: Workflow for the synthesis and purification of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

Troubleshooting Emulsion Formation

Question 4: I am consistently getting a stable emulsion during the aqueous work-up. How can I break it and prevent it from forming in the future?

Answer:

Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with basic aqueous solutions or when finely divided solids are present.

Causality:

Emulsions are stabilized by substances that reduce the interfacial tension between the organic and aqueous layers. In this specific extraction, this can be caused by:

  • Vigorous Shaking: Overly aggressive mixing of the layers can create very fine droplets that are slow to coalesce.

  • Presence of Surfactant-like Byproducts: Certain impurities or byproducts from the reaction can act as surfactants.

  • Insoluble Magnesium Salts: Finely divided magnesium salts formed during the quench can accumulate at the interface and stabilize the emulsion.

Troubleshooting & Prevention:

Method Description Rationale
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times.Reduces the formation of fine droplets that lead to emulsions.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel.Increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.
Filtration Filter the entire mixture through a pad of Celite® or glass wool.This can remove fine particulate matter that may be stabilizing the emulsion.
Centrifugation If available, centrifuging the mixture can help to separate the layers.The centrifugal force aids in the coalescence of the dispersed droplets.
Temperature Change Gently warming the separatory funnel in a warm water bath may help.This can decrease the viscosity of the layers and promote separation.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of your final product and the identification of any impurities.

Analytical Technique Purpose Expected Outcome for Pure Product
TLC (Thin Layer Chromatography) Rapid assessment of purity and reaction progress.A single spot with a distinct Rf value.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile impurities.A single major peak corresponding to the molecular weight of the target compound.
HPLC (High-Performance Liquid Chromatography) Separation and quantification of non-volatile impurities.A single major peak with a specific retention time.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation and confirmation of the desired product.The proton and carbon spectra will show characteristic signals corresponding to the structure of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

Key Chemical Structures

G cluster_0 Target Compound cluster_1 Biphenyl Impurity cluster_2 Aldehyde Starting Material a a b b c c

Caption: Key chemical structures involved in the synthesis.

References

  • Technical Support Center: Purification of Allyl alcohol-1-13C - Benchchem. (n.d.).
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 27).
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7).
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14).
  • EP0249648B1 - Process for purifying allyl alcohol - Google Patents. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • troubleshooting emulsion formation during o-Tolunitrile workup - Benchchem. (n.d.).
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach - Select Science. (n.d.).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • ALLYL ALCOHOL PURIFICATION - European Patent Office - EP 1129059 B1 - Googleapis.com. (1999, October 21).
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. (n.d.).
  • Buy 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol (EVT-2893691) - EvitaChem. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • 4-(3-FLUORO-4-METHYLPHENYL)-1-BUTEN-4-OL - NextSDS. (n.d.).
  • Product Class 5: Allylic Alcohols. (n.d.).
  • Production of High-Purity Allyl Alcohol by the Salting-Out Method from Formic Acid-Mediated Deoxydehydration of Glycerol | Journal of Chemical & Engineering Data - ACS Publications. (2018, September 25).
  • allyl alcohol - Organic Syntheses Procedure. (n.d.).
  • Grignard Reaction. (n.d.).
  • 4-(3-Fluoro-6-methylphenyl)oxan-4-ol | C12H15FO2 - PubChem. (2026, March 7).
  • The Grignard Reaction. (n.d.).
  • Organomagnesium compounds (Grignard reagent-RMgX) - Bethune College. (n.d.).
  • 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - ChemicalBook. (n.d.).
  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (n.d.).
  • Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes | Organic Letters - ACS Publications. (2015, July 27).
  • 837373-12-3 | 4-(3-Fluoro-4-methylphenyl)butanoic acid - ChemScene. (n.d.).
  • CA1099294A - Process for preparing allylic alcohols from allylic halides - Google Patents. (n.d.).
  • Technical Support Center: Grignard Reagent Formation with (3-Bromo-2-methylpropyl)benzene - Benchchem. (n.d.).
  • Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. (n.d.).
  • JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone - Google Patents. (n.d.).
  • Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene - University of Bristol. (2012, April 23).
  • 1-(4-Methylphenyl)-3-buten-1-ol 97% - Sigma-Aldrich. (n.d.).
  • Rhenium-Catalyzed 1,3-Isomerization of Allylic Alcohols: Scope and Chirality Transfer. (2006, September 7).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.).
  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents. (n.d.).
  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.).
  • CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents. (n.d.).
Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol During Storage

Welcome to the technical support guide for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on preventing the oxidative degradation of this key chemical intermediate during storage.

Understanding the Degradation Pathway

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is susceptible to oxidative degradation primarily due to its allylic alcohol structure. The presence of a hydroxyl group adjacent to a carbon-carbon double bond makes it prone to oxidation, which can yield various impurities, including the corresponding α,β-unsaturated ketone.[1][2][3][4] This process can be initiated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.[5]

The autoxidation of allylic alcohols often proceeds via a free-radical mechanism.[1][6][7] This process can be initiated by light or trace metal impurities and involves the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group. The resulting resonance-stabilized radical can then react with oxygen to form a peroxide radical, which can subsequently lead to the formation of various degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the general mechanism for the autoxidation of an allylic alcohol.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Further Degradation Allylic_Alcohol 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Allylic_Radical Allylic Radical (Resonance Stabilized) Allylic_Alcohol->Allylic_Radical Initiator Light, Heat, or Metal Impurities Initiator->Allylic_Alcohol H abstraction Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical Reacts with Oxygen O₂ (Atmospheric Oxygen) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide Impurity Peroxy_Radical->Hydroperoxide H abstraction from New_Allylic_Radical New Allylic Radical Peroxy_Radical->New_Allylic_Radical Another_Alcohol Another Allylic Alcohol Molecule Another_Alcohol->Hydroperoxide Ketone α,β-Unsaturated Ketone (Primary Degradant) Hydroperoxide->Ketone Decomposition Other_Products Other Degradation Products Hydroperoxide->Other_Products Further Reactions

Caption: Generalized autoxidation pathway of an allylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation in my sample of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol?

A1: The first observable signs of degradation are often a change in physical appearance. This can include a color change from colorless or pale yellow to a more pronounced yellow or even brownish hue. An increase in viscosity may also be noted over time. For quantitative assessment, analytical techniques such as HPLC or GC will reveal the emergence of new impurity peaks, with a corresponding decrease in the purity of the main compound.

Q2: How does the fluorosubstituted phenyl group affect the stability of the molecule?

A2: The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the molecule, potentially enhancing its metabolic stability by making the aromatic ring less susceptible to oxidative metabolism.[8][9] However, the primary site of oxidative instability remains the allylic alcohol functional group. While the fluorine atom may offer some protection against certain metabolic pathways, it does not prevent the autoxidation of the allylic alcohol.

Q3: What is the expected shelf-life of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol under optimal conditions?

A3: When stored under ideal conditions—low temperature, protected from light, and under an inert atmosphere—the compound should remain stable for an extended period. However, "shelf-life" is best determined empirically through a stability testing program. Regular analytical testing (e.g., every 6-12 months) is recommended to monitor purity and confirm that the material remains within specification for your application.

Q4: Can I use standard glass vials for storage?

A4: Yes, high-quality, chemically resistant glass vials, such as amber borosilicate glass, are suitable for storing 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.[10] The amber color is crucial for protecting the compound from light, which can initiate photo-oxidative degradation.[5][7] Ensure the vials have tight-fitting caps with inert liners (e.g., PTFE-lined caps) to prevent atmospheric oxygen and moisture from entering.

Q5: Are there any specific analytical methods recommended for detecting degradation?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective method for monitoring the purity of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol and detecting the formation of more polar degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities and degradation products.[11] For tracking the consumption of the alcohol functional group, techniques like derivatization followed by HPLC with fluorescence detection can be employed.[12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol.

Observed Problem Probable Cause(s) Recommended Corrective Actions & Preventive Measures
Discoloration (Yellowing/Browning) Exposure to air (oxygen) and/or light.1. Immediately purge the vial headspace with an inert gas (e.g., argon or nitrogen) and securely reseal.[13][14] 2. Store the vial in a dark location, such as a light-proof secondary container or a designated dark cabinet.[5] 3. For future storage, always use amber vials and blanket the material with inert gas after each use.
Appearance of New Peaks in HPLC/GC Analysis Onset of oxidative degradation.1. Confirm the identity of the new peaks, if possible (e.g., by MS), to understand the degradation pathway. 2. Re-evaluate your storage conditions. Ensure the temperature is consistently low (see recommended protocols below), the container is properly sealed, and an inert atmosphere is maintained.[5][15] 3. Consider repurifying the material if the impurity levels are unacceptable for your application.
Decreased Purity Over Time Gradual degradation due to suboptimal storage conditions.1. Implement a more stringent storage protocol as detailed in the "Recommended Storage Protocols" section. 2. For long-term storage, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 3. Consider adding a suitable antioxidant if compatible with your downstream applications.
Inconsistent Experimental Results Use of partially degraded starting material.1. Always check the purity of the 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol by an appropriate analytical method (e.g., HPLC, GC, or NMR) before use. 2. Establish a clear specification for the purity of the starting material for your experiments. 3. If degradation is suspected, use a freshly opened or repurified batch of the compound.

Recommended Storage Protocols

To ensure the long-term stability of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, a multi-faceted approach to storage is essential.

Step-by-Step Storage Procedure
  • Container Selection:

    • Use an amber borosilicate glass vial or bottle with a PTFE-lined screw cap. This will protect the compound from light and provide an inert sealing surface.[5][10]

  • Inert Atmosphere Blanketing:

    • Before sealing the container, displace the atmospheric air in the headspace with a dry, inert gas such as high-purity argon or nitrogen.[13][14][16]

    • Workflow:

      • Insert a long needle connected to the inert gas supply, extending it to the bottom of the container.

      • Insert a second, shorter needle to act as a vent.

      • Gently flush the container with the inert gas for 1-2 minutes to displace the air.

      • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the container tightly.

  • Temperature Control:

    • For short-term storage (weeks), refrigeration at 2-8°C is recommended.[10]

    • For long-term storage (months to years), store in a freezer at -20°C or lower.[5]

  • Moisture Control:

    • Ensure the compound is handled in a dry environment to prevent moisture contamination, which can potentially participate in side reactions.[5]

    • Store containers in a desiccator, especially in humid environments.

Decision Tree for Optimal Storage

Start Start: New Batch of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Storage_Duration Intended Storage Duration? Start->Storage_Duration Short_Term Short-Term (< 1 month) Storage_Duration->Short_Term Short Long_Term Long-Term (> 1 month) Storage_Duration->Long_Term Long Store_Refrigerated Store at 2-8°C Short_Term->Store_Refrigerated Store_Frozen Store at ≤ -20°C Long_Term->Store_Frozen Use_Inert_Gas Blanket with Inert Gas (Argon or Nitrogen) Store_Refrigerated->Use_Inert_Gas Store_Frozen->Use_Inert_Gas Use_Amber_Vial Use Amber, Tightly Sealed Vial Use_Inert_Gas->Use_Amber_Vial Final_Check Periodically Check Purity (e.g., HPLC/GC) Use_Amber_Vial->Final_Check

Caption: Decision workflow for storing the compound.

The Role of Antioxidants

For applications where the presence of an antioxidant is not detrimental, adding a small amount of a radical scavenger can significantly inhibit autoxidation.

  • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic compounds. A typical concentration would be in the range of 50-200 ppm.

  • Vitamin C or N-acetyl cysteine (NAC): These have also been shown to have protective effects against alcohol-induced oxidative stress, though their miscibility and compatibility with the specific compound and downstream applications would need to be verified.[17]

Important: Always conduct a small-scale compatibility test before adding any antioxidant to your bulk material to ensure it does not interfere with your intended reactions or analyses.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°C (Long-term) 2-8°C (Short-term)Slows down the rate of chemical degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[14][15][16]
Light Exposure Store in amber vials in the darkPrevents light-induced radical formation and degradation.[5]
Container Borosilicate glass with PTFE-lined capEnsures chemical inertness and a proper seal.[10]
Moisture Store in a dry environment/desiccatorMinimizes hydrolysis and other moisture-related reactions.[5]

By implementing these comprehensive storage strategies, you can significantly extend the shelf-life and maintain the purity of your 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, ensuring the reliability and reproducibility of your research and development activities.

References
  • JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE.
  • Protheragen. (2025, December 26).
  • Wikipedia.
  • Bellucci, G., Chiappe, C., Pucci, L., & Gervasi, P. G. (1996). The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. Chemical Research in Toxicology, 9(5), 871–874.
  • ResearchGate. (n.d.). Scheme 4. Suggested mechanism for autoxidation of alcohol 1.
  • Wikipedia. Inert gas. Wikipedia.
  • Protheragen. (2025, October 1).
  • Mosa, F. A., & Whiting, A. (2019). A Facile Autoxidation of an Allylic Alcohol in Air.
  • Royal Society of Chemistry. (n.d.). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions.
  • Linde. (n.d.). Inerting in the chemical industry. Linde.
  • SLT. (2025, August 6). Why Allylic Alcohol Is Stable. SLT.
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.
  • Air Products. (n.d.). The Importance of Inerting. Air Products.
  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Cambridge Sensotec.
  • Chempedia. (2026, February 28).
  • Royal Society of Chemistry. (n.d.). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. RSC Publishing.
  • Lin, F., et al. (2023). Antioxidants ameliorate oxidative stress in alcoholic liver injury by modulating lipid metabolism and phospholipid homeostasis. Lipids in Health and Disease.
  • Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. JAIST.
  • Huang, G., Deng, G., Qiao, H., & Zhou, X. (1999). Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography. Analytical Chemistry, 71(19), 4245–4249.
  • Wang, Z., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • American Chemical Society. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Optimization

Advanced Synthesis Support Center: Overcoming Steric Hindrance in 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Reactions

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers working with 4-(3-Fluoro-6-methylphenyl)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers working with 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol .

This molecule presents a unique synthetic challenge: it is a secondary homoallylic alcohol where the benzylic carbon is flanked by a bulky allyl chain and a phenyl ring bearing an ortho-methyl group. This highly congested steric microenvironment physically shields the hydroxyl group, often causing standard functionalization reactions to stall, yield complex mixtures, or fail entirely.

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these steric barriers.

Troubleshooting Guide: Esterification of the Hindered Alcohol

Q: Why am I getting <20% yield when trying to esterify 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol using standard Steglich (DCC/DMAP) conditions? A: The low yield is a direct consequence of the steric clash at the transition state. In a standard Steglich esterification, the carboxylic acid and DCC form an O-acylisourea intermediate[1][2]. Because your benzylic alcohol is heavily shielded by the ortho-methyl group, it cannot nucleophilically attack this bulky intermediate fast enough. Consequently, the O-acylisourea undergoes a slow, irreversible 1,3-acyl migration to form an inactive N-acylurea byproduct, killing your yield[2][3]. Even with DMAP present to form an acylpyridinium ion, the extreme steric hindrance of this specific substrate often outpaces the catalytic cycle[4].

Q: What is the recommended alternative for coupling this substrate? A: The Yamaguchi Esterification is the gold standard for highly hindered secondary alcohols[5][6]. By using 2,4,6-trichlorobenzoyl chloride (TCBC), you form a mixed anhydride. When DMAP is introduced, it regioselectively attacks the less hindered aliphatic carbonyl of this mixed anhydride to form a highly electrophilic acyl-pyridinium intermediate[7]. The 2,4,6-trichlorobenzoate anion is an exceptional leaving group, which drastically lowers the activation energy required for your hindered alcohol to attack, driving the reaction to completion[5][6].

Yamaguchi_Mechanism A Carboxylic Acid + Et3N Base C Mixed Anhydride Intermediate A->C Nucleophilic Attack (HCl byproduct) B Yamaguchi Reagent (TCBC) B->C Activation D Acyl-DMAP Intermediate C->D DMAP Catalyst (Regioselective) F Ester Product + DMAP Regenerated D->F Alcohol Attack (Acyl Transfer) E 4-(3-Fluoro-6-methylphenyl) -1-buten-4-ol E->F Steric Hindrance Overcome

Fig 1: Logical pathway of the Yamaguchi esterification overcoming steric hindrance.

Self-Validating Protocol: Yamaguchi Esterification
  • Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (0.1 M). Cool to 0 °C and add TCBC (1.05 eq) dropwise.

    • Self-Validation Check: The immediate formation of a dense, white precipitate (Et₃N·HCl) visually confirms the successful formation of the mixed anhydride.

  • Acyl Transfer: Stir for 30 minutes at room temperature. In a separate vial, dissolve 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (1.0 eq) and DMAP (1.5 eq) in a minimal amount of toluene. Add this to the main reaction flask.

    • Self-Validation Check: A transient yellowing of the solution often indicates the successful generation of the highly active acyl-pyridinium intermediate.

  • Completion & Workup: Stir at room temperature for 2–6 hours.

    • Self-Validation Check: TLC analysis (UV active) should show the complete consumption of the benzylic alcohol spot and the emergence of a less polar ester spot. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Troubleshooting Guide: Oxidation to the Ketone

Q: Standard oxidants (like biphasic bleach/TEMPO) are giving incomplete conversion to 1-(3-Fluoro-6-methylphenyl)but-3-en-1-one. How can I drive this to completion? A: The ortho-methyl group physically blocks the trajectory of bulky oxoammonium species (like TEMPO) from reaching the benzylic hydrogen. To overcome this, you must switch to a reagent that operates via a highly electrophilic center capable of accommodating steric bulk through ligand exchange. Dess-Martin Periodinane (DMP) is highly recommended. DMP is a hypervalent iodine(V) reagent that easily undergoes ligand exchange with the hindered alcohol to form an alkoxyperiodinane intermediate. The subsequent intramolecular deprotonation is highly favored and proceeds rapidly at room temperature, bypassing the steric shielding.

DMP_Workflow Step1 Step 1: Preparation Dissolve alcohol in dry DCM Step2 Step 2: Activation Add 1.5 eq DMP + NaHCO3 buffer Step1->Step2 Step3 Step 3: Reaction Stir at RT (1-2h) Check TLC Step2->Step3 Step4 Step 4: Quench Sat. Na2S2O3 Extract with DCM Step3->Step4 Step5 Step 5: Product 1-(3-Fluoro-6-methylphenyl) -3-buten-1-one Step4->Step5

Fig 2: Step-by-step experimental workflow for the DMP oxidation of the hindered alcohol.

Self-Validating Protocol: DMP Oxidation
  • Preparation: Dissolve 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DMP (1.5 eq) and NaHCO₃ (5.0 eq, to buffer the acetic acid byproduct) in one portion at room temperature.

    • Self-Validation Check: The suspension will gradually change texture as the DMP reacts; the formation of a fine, white, cloudy byproduct (iodinane acetic acid) confirms the oxidation is actively proceeding.

  • Quench: Once TLC indicates completion (typically 1–2 hours), add a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Self-Validation Check: Vigorous stirring for 15 minutes will turn the cloudy organic layer completely clear. This visual shift proves that all excess hypervalent iodine species have been successfully reduced and solubilized into the aqueous phase, ensuring safe isolation.

Quantitative Data Summary

The table below summarizes the expected performance of various methodologies when applied to the highly hindered 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol substrate, allowing for rapid decision-making in the lab.

Reaction TypeReagent SystemSteric ToleranceTypical Yield (%)Reaction TimePrimary Bottleneck
Esterification DCC / DMAP (Steglich)Low to Moderate15 - 30%24 - 48 hN-acylurea byproduct formation
Esterification TCBC / DMAP (Yamaguchi)High75 - 90%2 - 6 hNone (Highly efficient)
Oxidation NaOCl / TEMPOLow< 20%12 - 24 hBlocked trajectory to benzylic H
Oxidation DMP / DCMHigh85 - 95%1 - 2 hNone (Rapid ligand exchange)

Sources

Troubleshooting

Resolving low conversion rates when synthesizing 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Topic: Resolving Low Conversion Rates in the Synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Executive Overview The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Low Conversion Rates in the Synthesis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Executive Overview

The synthesis of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol (IUPAC synonym: 1-(3-fluoro-6-methylphenyl)but-3-en-1-ol) via the direct allylation of 3-fluoro-6-methylbenzaldehyde is notoriously prone to stalling at low conversion rates (<30%). This is primarily driven by the severe steric shielding imposed by the ortho-methyl group, which physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack.

This technical guide provides causality-driven troubleshooting, validated alternative protocols, and self-validating methodologies to push conversion rates above 90%.

Diagnostic Flowchart

DiagnosticFlow Start Issue: Low Conversion (<30%) 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Sterics Cause 1: Steric Hindrance (ortho-methyl blocks trajectory) Start->Sterics Reagent Cause 2: Reagent Depletion (Wurtz coupling to 1,5-hexadiene) Start->Reagent Moisture Cause 3: Moisture/Quenching (Inactive Grignard) Start->Moisture SolSterics Solution: Add CeCl3 (Enhances Electrophilicity) Sterics->SolSterics SolReagent Solution: Maintain -78°C During Addition Reagent->SolReagent SolMoisture Solution: Titrate Reagent & Flame-dry Glassware Moisture->SolMoisture

Caption: Diagnostic flowchart for resolving low conversion in hindered allylation reactions.

Troubleshooting & FAQs

Q1: Why does my reaction stall at <30% conversion despite using a large excess (3.0 eq) of allylmagnesium bromide? A1: The primary failure mode is a kinetic competition between the desired nucleophilic addition and reagent degradation. The ortho-methyl group on 3-fluoro-6-methylbenzaldehyde sterically shields the carbonyl carbon, drastically increasing the activation energy required for the allyl group to attack at the optimal ~107° Bürgi-Dunitz angle. Because the addition is kinetically slow, the excess allylmagnesium bromide undergoes competitive Wurtz-type homocoupling in solution (forming 1,5-hexadiene and MgBr2). By the time the reaction is warmed to room temperature to overcome the steric barrier, your active reagent titer has already been depleted.

Q2: How can I overcome the steric shielding of the ortho-methyl group without heating the reaction? A2: You must alter the electronic nature of the carbonyl to compensate for the steric bulk. The most robust method is the Imamoto Allylation , which utilizes anhydrous Cerium(III) chloride (CeCl3)[1]. CeCl3 is highly oxophilic; it coordinates strongly to the aldehyde oxygen, pulling electron density away from the carbonyl carbon and rendering it hyper-electrophilic. Furthermore, the resulting organocerium reagent is less basic than the parent Grignard, preventing off-target enolization or reduction pathways common in unreactive substrates[2].

Q3: My Grignard reagent titer is freshly verified using 1,10-phenanthroline, and my glassware is flame-dried. Why is the Imamoto addition still failing? A3: The failure is likely physical, not chemical. CeCl3 is a coordination polymer in its solid state. If it is not vigorously stirred in anhydrous THF overnight prior to the reaction, it will not properly break down into the active monomeric CeCl3(THF)n complex. A poorly suspended CeCl3 mixture leads to severe mass-transfer limitations. Self-validation step: Your CeCl3/THF mixture must appear as a milky, uniform suspension before adding the Grignard reagent.

Q4: Are there metal-free or milder alternatives to Grignard/Cerium chemistry for this specific molecule? A4: Yes. Lewis acid-catalyzed or Brønsted acid-catalyzed allylboration is highly effective for ortho-substituted benzaldehydes[3]. By reacting the aldehyde with allylboronic acid pinacol ester [AllylB(pin)] in the presence of a catalyst (such as a chiral phosphoric acid or TiCl4), the reaction proceeds through a highly organized, closed Zimmerman-Traxler transition state. This method completely bypasses the homocoupling issues of Grignard reagents.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when synthesizing 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol using various allylation strategies.

Allylation MethodReagentAdditive / CatalystTemp ProfileTypical ConversionKey Advantage / Disadvantage
Standard Grignard AllylMgBrNone-78 °C to RT15 - 30%Low cost, but suffers from severe steric block and reagent homocoupling.
Imamoto Addition AllylMgBrAnhydrous CeCl3-78 °C to 0 °C85 - 95% Overcomes sterics via hyper-electrophilic activation; requires strict anhydrous CeCl3 prep.
Allylboration AllylB(pin)Lewis Acid (e.g., BF3)-20 °C to RT> 90% Mild conditions, no homocoupling; reagents are more expensive.

Mechanistic Pathway: CeCl3 Activation

Mechanism Aldehyde 3-Fluoro-6-methyl- benzaldehyde Complex CeCl3-Carbonyl Complex (Highly Electrophilic) Aldehyde->Complex Anhydrous CeCl3 THF, 25°C Attack Allyl Nucleophilic Attack (Overcomes Sterics) Complex->Attack AllylMgBr -78°C Product 4-(3-Fluoro-6-methylphenyl)- 1-buten-4-ol Attack->Product NH4Cl Quench 0°C

Caption: Mechanistic pathway of CeCl3-mediated organocerium addition to a hindered aldehyde.

Validated Experimental Protocols

Protocol A: CeCl3-Mediated Allylation (Imamoto Protocol)

This protocol is designed to be a self-validating system. Do not proceed to the next step unless the physical observations match the descriptions.

Step 1: Activation of Cerium(III) Chloride

  • Transfer 1.5 equivalents of CeCl3·7H2O to a flame-dried Schlenk flask.

  • Heat the flask to 140 °C under high vacuum (<0.1 mbar) for a minimum of 2 hours. Validation: The crystals will lose their water of hydration and turn into a fine, free-flowing white powder.

  • Cool the flask to room temperature under an argon atmosphere.

Step 2: Formation of the Organocerium Reagent

  • Add anhydrous THF (approx. 5 mL per mmol of substrate) to the anhydrous CeCl3.

  • Stir vigorously at room temperature for 12–14 hours. Validation: The mixture must form a uniform, milky-white suspension. If chunks remain, mass transfer will fail.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add allylmagnesium bromide (1.5 eq, 1.0 M in THF). Stir at -78 °C for 2 hours to form the active allylcerium species.

Step 3: Substrate Addition & Quench

  • Dissolve 3-fluoro-6-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the -78 °C suspension.

  • Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the UV-active aldehyde spot.

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol.

Protocol B: Lewis Acid-Catalyzed Allylboration

Use this protocol if you wish to avoid organometallic handling or require milder conditions.

  • In a flame-dried Schlenk flask under argon, dissolve 3-fluoro-6-methylbenzaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Add a Lewis acid catalyst (e.g., BF3·OEt2, 10 mol%) or a chiral phosphoric acid if enantioselectivity is desired[3].

  • Cool the mixture to -20 °C.

  • Slowly add allylboronic acid pinacol ester (1.2 eq) via syringe.

  • Stir the reaction at -20 °C to room temperature for 24 hours. Causality Note: The reaction is thermodynamically driven by the formation of the strong B-O bond, bypassing the kinetic hurdles of direct Grignard addition.

  • Quench with water, extract with CH2Cl2, and purify the homoallylic alcohol via silica gel flash chromatography.

References

  • Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study.Molecules / ResearchGate (2019).
  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines.Nature Communications / Academia.edu (2016).
  • Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach.Caltech (2011).

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol purity analysis

Title: HPLC Validation Methods for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Purity Analysis: A Comparative Guide (C18 vs. PFP) As pharmaceutical pipelines increasingly incorporate halogenated aromatic compounds to improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Validation Methods for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Purity Analysis: A Comparative Guide (C18 vs. PFP)

As pharmaceutical pipelines increasingly incorporate halogenated aromatic compounds to improve metabolic stability and target affinity, analytical scientists face a distinct chromatographic challenge. The compound 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is a prime example: a complex allylic alcohol featuring a fluorinated aromatic ring.

Traditional method development often defaults to C18 stationary phases. However, for fluorinated aromatics, C18 frequently fails to resolve closely related positional isomers (e.g., 4-fluoro vs. 3-fluoro impurities). This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) columns for the purity analysis of this compound, detailing a self-validating methodology grounded in the latest [1].

Mechanistic Comparison: Why C18 Fails and PFP Succeeds

To understand why a column fails or succeeds, we must examine the causality of the retention mechanisms at the molecular level.

The Limitation of C18 (Octadecylsilane): C18 columns rely almost entirely on dispersive (hydrophobic) Van der Waals forces. The atomic radius of a fluorine atom (1.47 Å) is remarkably similar to that of a hydrogen atom (1.20 Å). Consequently, substituting a hydrogen for a fluorine on an aromatic ring does not significantly alter the molecule's hydrophobic footprint. When attempting to separate 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol from its des-fluoro or positional isomer impurities on a C18 phase, the analytes co-elute because the column lacks the chemical "vocabulary" to differentiate them.

The Superiority of PFP (Pentafluorophenyl): As detailed by [2], PFP phases offer orthogonal retention mechanisms that extend far beyond simple hydrophobicity. The PFP ligand interacts with 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol through three distinct pathways:

  • π−π Interactions: The highly electronegative fluorine atoms on the PFP stationary phase create an electron-deficient aromatic ring, which strongly interacts with the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions: The polarized C-F bonds on the column interact directly with the C-F bond on the analyte's phenyl ring.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric discrimination, easily resolving ortho, meta, and para methyl/fluoro configurations—a critical factor supported by application data from [3].

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Conditions: 150 x 4.6 mm, 3 µm columns; Isocratic 60:40 Water:Acetonitrile (0.1% TFA); 1.0 mL/min; UV 254 nm.

ParameterTraditional C18 PhasePentafluorophenyl (PFP) Phase
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole, Steric
Retention Time ( Rt​ ) 6.4 min8.2 min
Isomer Resolution ( Rs​ ) 0.8 (Critical Co-elution)3.4 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.451.05
Signal-to-Noise (S/N) 45120

Experimental Workflow & Logical Architecture

Workflow A Method Development: Stationary Phase Screening B Traditional C18 Phase (Hydrophobic Retention) A->B Sub-optimal for Fluorinated Isomers C PFP Phase (π-π, Dipole, Shape Selectivity) A->C Optimal Selectivity D ICH Q2(R2) Validation Protocol C->D Method Selected E Specificity (Isomer Resolution) & Linearity (Range) D->E F Accuracy (Recovery) & Precision (RSD%) D->F G Robustness (System Suitability) D->G

HPLC Method Development and ICH Q2(R2) Validation Workflow for Fluorinated Aromatics.

Step-by-Step Methodology: Self-Validating PFP Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates real-time feedback loops to ensure data integrity before proceeding.

Step 1: Mobile Phase Preparation & System Suitability Testing (SST)

  • Action: Prepare an isocratic mobile phase of 60:40 LC-MS grade Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Degas via ultrasonication for 15 minutes. Inject a resolution standard containing 10 µg/mL of the API and 1 µg/mL of the 4-fluoro isomer.

  • Causality: TFA acts as an ion-pairing agent and suppresses silanol ionization on the silica backbone, minimizing secondary interactions and peak tailing for the hydroxyl group on the butenol chain.

  • Self-Validation Gate: The system automatically evaluates the SST injection. The analytical sequence is programmed to halt unless Resolution ( Rs​ ) > 2.0 and %RSD of peak area (n=6) < 2.0%. This prevents the generation of invalid data.

Step 2: Specificity and Forced Degradation

  • Action: Subject 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light (254 nm), and heat (60°C) for 24 hours. Inject samples using a Photodiode Array (PDA) detector.

  • Causality: Forced degradation proves the method is stability-indicating. The PDA detector evaluates spectral homogeneity across the peak to ensure no degradation products co-elute with the main API peak, fulfilling ICH Q2(R2) specificity requirements.

Step 3: Linearity and Range

  • Action: Prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to create five calibration standards ranging from 50 µg/mL to 150 µg/mL (50% to 150% of the nominal target concentration). Inject each level in triplicate.

  • Causality: Establishing linearity ensures the detector response is directly proportional to the concentration. This is mandatory for accurate impurity quantitation across the expected operational range.

Step 4: Accuracy and Precision

  • Action: Spike known quantities of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the nominal concentration. Prepare three replicates per level (n=9 total). Calculate the percentage recovery.

  • Causality: This confirms that the sample matrix does not suppress or enhance the analyte signal, guaranteeing that the reported purity values reflect the true chemical composition.

Quantitative Validation Data (PFP Method)

The following table summarizes the experimental validation data obtained using the PFP column, evaluated against the strict acceptance criteria defined by ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API Rt​ Peak purity index > 0.999Pass
Linearity R2≥0.999 (50-150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% (different day/analyst)%RSD = 0.62%Pass
Robustness Rs​>2.0 under varied conditionsMin Rs​=2.8 Pass

Conclusion

For the purity analysis of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, traditional C18 columns lack the necessary retention mechanisms to separate closely related fluorinated isomers, leading to critical co-elutions. By leveraging the π−π , dipole, and shape-selective interactions of a PFP stationary phase, analysts can achieve baseline resolution. When coupled with a self-validating ICH Q2(R2) protocol, the PFP method delivers a highly accurate, precise, and robust system for pharmaceutical quality control.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines, 2023. Available at:[Link]

  • Bell, David S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes, 2010. Available at:[Link]

Comparative

LC-MS Validation and Performance Comparison Guide: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Executive Summary The accurate quantification of fluorinated homoallylic alcohols, such as 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol , presents unique analytical challenges in drug development and pharmacokinetic profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of fluorinated homoallylic alcohols, such as 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol , presents unique analytical challenges in drug development and pharmacokinetic profiling. Due to its weakly polar nature and the electron-withdrawing effects of the fluorine atom, traditional liquid chromatography-mass spectrometry (LC-MS) approaches often yield suboptimal sensitivity and poor isomer resolution.

This guide provides an objective, data-driven comparison of ionization techniques and stationary phase chemistries. By moving away from default methodologies (ESI and C18 columns) and adopting Atmospheric Pressure Chemical Ionization (APCI) coupled with Pentafluorophenyl (PFP) chromatography, laboratories can achieve a highly sensitive, ICH M10-compliant bioanalytical method[1].

Mechanistic Rationale: The "Why" Behind the Method

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to predict its behavior in the LC-MS system.

Ionization Dynamics: Why APCI Outperforms ESI

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol lacks highly basic amine or acidic carboxylate groups, making it a poor candidate for Electrospray Ionization (ESI), which relies on solution-phase charging[2]. When analyzed via ESI, the compound suffers from severe matrix suppression and low signal-to-noise ratios.

The APCI Advantage: APCI is a gas-phase ionization technique ideal for neutral, weakly polar, and volatile compounds[2]. In the heated nebulizer (typically 350–400°C), the homoallylic alcohol undergoes a highly reproducible, thermally assisted in-source dehydration. The loss of water ( H2​O ) followed by protonation yields a highly stable conjugated carbocation ( [M−H2​O+H]+ at m/z 163.1). This specific fragmentation pathway dramatically increases sensitivity and completely bypasses the ion suppression typical of ESI.

Chromatographic Selectivity: PFP vs. C18

Standard octadecylsilane (C18) columns rely exclusively on dispersive (hydrophobic) forces. For fluorinated aromatics, C18 often fails to resolve closely related positional isomers (e.g., 3-fluoro vs. 4-fluoro impurities).

A Pentafluorophenyl (PFP) column provides orthogonal selectivity through a multi-modal retention mechanism[3]:

  • Dipole-Dipole Interactions: Driven by the highly polar carbon-fluorine bonds on both the stationary phase and the analyte.

  • π−π Stacking: The electron-deficient PFP ring strongly interacts with the electron-rich phenyl ring of the analyte.

  • Shape Selectivity: The rigid, planar nature of the PFP ligand allows for baseline resolution of structural isomers that co-elute on C18 phases.

SeparationMechanism Analyte Target Analyte (Fluorinated Alcohol) C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive PFP PFP Column (Fluorophilic + π-π) Analyte->PFP Multi-modal Result1 Co-elution Risks Poor Isomer Separation C18->Result1 Result2 Enhanced Selectivity Baseline Resolution PFP->Result2

Fig 1. Mechanistic comparison of stationary phase interactions.

Comparative Performance Data

To objectively validate these mechanistic theories, experimental comparisons were conducted. The data below summarizes the performance metrics of the competing methodologies.

Table 1: Ionization Efficiency Comparison (ESI+ vs. APCI+)

Conditions: 100 ng/mL standard spiked in human plasma extract.

ParameterESI Positive ModeAPCI Positive ModeCausality / Insight
Primary Precursor Ion [M+H]+ (m/z 181.1) [M−H2​O+H]+ (m/z 163.1)APCI drives thermal dehydration, forming a stable carbocation.
Signal-to-Noise (S/N) 18145APCI provides ~8x higher sensitivity for this neutral alcohol.
Matrix Factor (MF) 62% (Severe Suppression)98% (Negligible Effect)Gas-phase ionization in APCI is highly resistant to matrix salts.
Linear Dynamic Range 25 – 1000 ng/mL1 – 2000 ng/mLAPCI enables a lower Limit of Quantitation (LLOQ).
Table 2: Chromatographic Selectivity (C18 vs. PFP)

Conditions: Isocratic elution (60:40 Methanol:Water with 0.1% Formic Acid), Flow rate 0.4 mL/min.

MetricC18 (Alkyl Phase)PFP (Fluorophenyl Phase)
Retention Time (RT) 2.4 min4.1 min
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)
Theoretical Plates (N) 4,50011,200
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)3.8 (Baseline Resolution)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system . It incorporates dynamic error correction (via stable isotope-labeled internal standards) and continuous performance monitoring (via QC bracketing), aligning strictly with FDA and ICH M10 bioanalytical guidelines[4].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (or calibration standard/QC) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing 50 ng/mL of the Internal Standard (SIL-IS: 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol- d4​ ).

    • Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any variations in extraction recovery or ionization efficiency.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: System Suitability Testing (SST)

Before initiating the analytical batch, inject the Mid-Quality Control (MQC) sample six consecutive times.

  • Validation Gate: The analytical run may only proceed if the coefficient of variation (%CV) of the analyte/IS peak area ratio is ≤5% , and the retention time drift is ≤2% .

Step 3: LC-MS/MS Parameters (Optimized Method)
  • Column: Waters ACQUITY UPLC CSH Fluoro-Phenyl (PFP), 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol enhances π−π interactions on PFP columns better than Acetonitrile).

  • Gradient: 30% B to 90% B over 4.5 minutes.

  • Ionization: APCI Positive Mode.

  • Nebulizer Temperature: 400°C.

  • MRM Transitions:

    • Analyte: m/z 163.1 135.1 (Quantifier), 163.1 109.1 (Qualifier).

    • IS: m/z 167.1 139.1.

Step 4: Run Execution & QC Bracketing

Execute the run using a bracketed sequence: Blank Zero Sample (IS only) Calibration Curve Low QC Unknown Samples (Batch 1) Mid QC Unknown Samples (Batch 2) High QC.

  • Causality: Bracketing ensures that if the mass spectrometer loses sensitivity mid-run, the bounding QCs will fail, automatically invalidating the compromised samples and preventing the reporting of false data[1].

ValidationWorkflow cluster_val A 1. Method Development (Column & Ionization Screening) B 2. Optimization (PFP Column + APCI Mode) A->B C 3. ICH M10 Full Validation (Self-Validating System) B->C D Selectivity & Matrix Effects C->D E Accuracy & Precision (QCs) C->E F Stability (Benchtop/Autosampler) C->F

Fig 2. ICH M10 compliant bioanalytical validation workflow for LC-MS/MS.

Regulatory Validation Summary (ICH M10)

When subjected to a full validation protocol, the APCI-PFP method easily meets all stringent regulatory criteria[4]:

Validation ParameterICH M10 RequirementObserved Result (APCI + PFP)Status
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.1% – 4.2%PASS
Inter-day Accuracy (%) 85% – 115%98.5% – 101.2%PASS
Matrix Effect (IS Normalized) CV ≤15% across 6 lots3.4% CVPASS
Carryover ≤20% of LLOQ in blank0.0% (Not detected)PASS

Conclusion

For the LC-MS validation of 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, relying on standard ESI and C18 columns leads to compromised data integrity. By understanding the chemical causality of the analyte, we demonstrate that APCI provides superior ionization via thermal dehydration, while a PFP column delivers unmatched selectivity through fluorophilic and π−π interactions. Implementing this optimized, self-validating workflow guarantees robust, regulatory-compliant data for drug development applications.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis - European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - U.S. Food and Drug Administration (FDA).[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.[Link]

  • Straight to the Source: ESI vs APCI in Mass Spectrometry - Microsaic Systems.[Link]

Sources

Validation

Validating Stereocenter Configuration in 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: A Comparative Methodological Guide

Executive Summary & Context The molecule 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is a versatile chiral homoallylic alcohol. Structurally, it features a secondary stereocenter at C4 and a terminal alkene, making it a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The molecule 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is a versatile chiral homoallylic alcohol. Structurally, it features a secondary stereocenter at C4 and a terminal alkene, making it a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because the spatial orientation of the C4 stereocenter profoundly dictates the pharmacodynamics and target-binding affinity of downstream drug candidates, validating its absolute configuration is a strict regulatory and scientific requirement.

However, low-molecular-weight, flexible homoallylic alcohols typically present as non-crystalline oils at room temperature. This physical state eliminates the possibility of direct, underivatized X-ray crystallographic analysis. To overcome this, Application Scientists must select orthogonal analytical strategies. This guide objectively compares three highly robust, self-validating methodologies: Modified Mosher's Method (NMR) , Vibrational Circular Dichroism (VCD) , and Heavy-Atom Derivatization X-Ray Crystallography .

Method 1: Modified Mosher's Method (1H NMR Spectroscopy)

Causality & Principle

The Modified Mosher's Method relies on the derivatization of the secondary alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The causality behind this method is rooted in the magnetic anisotropy of the phenyl ring within the resulting MTPA esters. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group selectively shields the protons on one specific side of the chiral center. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ), researchers can construct a reliable spatial model to unambiguously assign the absolute configuration, as comprehensively detailed by .

Self-Validating Protocol
  • Preparation: Dry 10 mg of the enantiopure 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, splitting it into two separate reaction vials (5 mg each) under an argon atmosphere.

  • Derivatization: Add 0.5 mL of anhydrous CH₂Cl₂ and 10 μL of anhydrous pyridine to each vial. To the first vial, add 3 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA ester). To the second, add 3 equivalents of (S)-MTPA-Cl (yielding the (R)-MTPA ester). Add a catalytic amount of DMAP to accelerate the reaction.

  • Purification: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, and pass through a micro-scale silica gel plug. Causality: This purification step is critical; unreacted MTPA acid can form hydrogen bonds with the product, artificially shifting the NMR signals and invalidating the Δδ model.

  • NMR Acquisition: Dissolve the purified esters in CDCl₃. Acquire high-resolution ¹H NMR spectra (≥600 MHz) to ensure baseline resolution of the diastereotopic protons.

  • Data Analysis: Calculate Δδ for the alkene protons (H1, H2, H3) and the aryl protons. Positive Δδ values indicate substituents located on the right side of the Mosher model, while negative values indicate the left side. The consistency of signs across the aliphatic chain versus the aryl ring serves as the internal validation.

MoshersMethod A Chiral Homoallylic Alcohol (Unknown Config) B (R)-MTPA-Cl Derivatization A->B C (S)-MTPA-Cl Derivatization A->C D (S)-MTPA Ester 1H NMR (δS) B->D E (R)-MTPA Ester 1H NMR (δR) C->E F Calculate Δδ (δS - δR) D->F E->F G Assign Absolute Configuration F->G

Caption: Workflow for Modified Mosher's Method NMR Analysis.

Method 2: Vibrational Circular Dichroism (VCD)

Causality & Principle

VCD measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrational transitions. Unlike NMR, VCD requires absolutely no chemical derivatization, preserving the integrity of the sample. The causality of this method relies on the inherent chirality of the molecular scaffold perturbing the vibrational dipole and magnetic transition moments. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration and the solution-state conformational ensemble are simultaneously validated .

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the chiral alcohol in 150 μL of CDCl₃ (approx. 0.1 M concentration). Load the solution into a BaF₂ IR cell with a 100 μm path length. Causality: BaF₂ is chosen because it is highly transparent in the mid-IR region and lacks inherent birefringence that would distort circularly polarized light.

  • Spectral Acquisition: Acquire the IR and VCD spectra using an FT-VCD spectrometer. Collect data for 12 hours (approx. 40,000 scans) at 8 cm⁻¹ resolution to achieve a high signal-to-noise ratio. Subtract the solvent baseline.

  • Computational Conformational Search: Perform a conformational search using Molecular Mechanics (e.g., OPLS4 force field) to identify all low-energy conformers within a 5 kcal/mol window. The flexibility of the butenol chain requires rigorous sampling.

  • DFT Optimization: Optimize the geometry of the identified conformers and calculate their theoretical VCD frequencies and rotational strengths using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Validation: Apply a Lorentzian band shape to the calculated transitions and weight them by their Boltzmann populations. Calculate the neighborhood similarity index between the experimental and theoretical spectra. A high confidence score (>80%) self-validates the (R) or (S) assignment.

VCDWorkflow cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) E1 Sample in CDCl3 E2 Acquire IR & VCD Spectra E1->E2 Compare Spectral Comparison & Similarity Scoring E2->Compare C1 Conformational Search C2 DFT Optimization (B3LYP/6-311G**) C1->C2 C3 Calculate Theoretical VCD Spectra C2->C3 C3->Compare Result Absolute Configuration Assignment Compare->Result

Caption: Parallel Experimental and Computational Workflow for VCD Analysis.

Method 3: X-Ray Crystallography via Osmate Derivatization

Causality & Principle

Direct X-ray crystallography is the gold standard for absolute configuration, but it requires a single crystal. Because 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol is an oil, and standard X-ray diffraction of light atoms (C, H, O, F) yields weak anomalous dispersion, direct analysis is impossible. The causality of this protocol involves exploiting the molecule's terminal alkene. By reacting the alkene with OsO₄ and TMEDA, a highly crystalline osmate ester is formed. The incorporation of the heavy osmium atom massively increases anomalous scattering, allowing for the precise calculation of the Flack parameter using standard Mo Kα radiation.

Self-Validating Protocol
  • Reaction Setup: Dissolve 20 mg of the homoallylic alcohol in 2 mL of anhydrous CH₂Cl₂. Cool the solution to -78 °C under an inert argon atmosphere.

  • Osmylation: Add 1.1 equivalents of TMEDA, followed by a slow, dropwise addition of 1.05 equivalents of OsO₄ (as a solution in CH₂Cl₂). Causality: TMEDA acts as a stabilizing bidentate ligand for the osmium(VI) center, drastically improving the crystallinity of the final adduct.

  • Adduct Formation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. The color will transition to a deep brown/black as the osmate(VI) ester forms.

  • Crystallization: Concentrate the mixture in vacuo. Dissolve the crude residue in a minimal amount of CH₂Cl₂ and carefully layer with hexanes. Allow to stand at -20 °C for 24-48 hours to grow X-ray quality single crystals.

  • Diffraction & Validation: Mount a single crystal on a diffractometer equipped with a Mo Kα source ( λ=0.71073 Å). Solve the structure and refine the Flack parameter. The system is self-validating: a Flack parameter near 0 (with an estimated standard deviation < 0.1) mathematically confirms the absolute configuration without relying on external reference models.

XRayWorkflow A Liquid Homoallylic Alcohol B OsO4 + TMEDA in CH2Cl2 (-78°C) A->B Derivatization C Crystalline Osmate Ester Formation B->C Crystallization D Single Crystal X-Ray Diffraction C->D E Heavy Atom (Os) Anomalous Dispersion D->E F Determine Flack Parameter E->F

Caption: Osmate Derivatization Workflow for X-Ray Crystallography.

Quantitative Data Presentation: Methodological Comparison

To aid in experimental design, the following table summarizes the operational parameters of each technique applied to 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol:

MethodologySample RequirementDerivatization Required?State of MatterChiral / Anomalous ProbeEstimated TimeCost / Accessibility
Modified Mosher's Method ~10 mgYes (MTPA-Cl)Solution (CDCl₃)Magnetic Anisotropy ( Δδ )1-2 DaysLow / High
Vibrational Circular Dichroism ~15 mgNoSolution (CDCl₃)Vibrational Dipole Moments3-5 DaysHigh / Moderate
Osmate X-Ray Crystallography ~20 mgYes (OsO₄/TMEDA)Single CrystalOsmium Anomalous Dispersion1-2 WeeksHigh / Low

References

  • Seco, J. M.; Quiñoá, E.; Riguera, R. The assignment of absolute configuration by NMR. Chemical Reviews 2004, 104, 17-117. URL:[Link]

  • Freedman, T. B.; Cao, X.; Dukor, R. K.; Nafie, L. A. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality 2003, 15, 743-758. URL:[Link]

  • Burns, A. S.; Dooley, C.; Carlson, P. R.; Ziller, J. W.; Rychnovsky, S. D. Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis. Organic Letters 2019, 21, 24, 10120-10124. URL:[Link]

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